molecular formula C10H10N4O B6622375 N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B6622375
M. Wt: 202.21 g/mol
InChI Key: ROHIFYRTYVSPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a synthetic chemical compound featuring a 1,2,4-triazole heterocycle linked to an N-phenylacetamide core. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. The 1,2,4-triazole pharmacophore is a key structural component in several established antifungal agents . Compounds with this scaffold are frequently investigated for their potential to inhibit various enzymes. Research on analogous structures has shown promise in α-glucosidase inhibition, which is relevant for antidiabetic research , and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a key area of study for neurodegenerative conditions . Furthermore, molecular frameworks combining triazole and acetamide groups have been explored for their antimicrobial properties, including activity against bacterial and fungal pathogens . The presence of both hydrogen bond donors/acceptors and aromatic rings in its structure makes this compound a versatile intermediate or a candidate for high-throughput screening in drug discovery programs. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c15-10(6-14-8-11-7-12-14)13-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHIFYRTYVSPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1,2,4-Triazole Acetamide Scaffold: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole acetamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing anticonvulsant, antifungal, and antibacterial agents.[1] This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, focusing on the critical balance between the triazole pharmacophore (electronic modulation) and the acetamide linker (hydrogen bonding and flexibility). It provides validated synthetic protocols and mechanistic insights grounded in recent pharmacological data.

The Pharmacophore: Structural Logic

The efficacy of 1,2,4-triazole acetamide derivatives stems from the synergistic interaction of three distinct domains:

  • The 1,2,4-Triazole Core: Acts as a bioisostere of amides or esters but with higher metabolic stability. It serves as a hydrogen bond acceptor and interacts with heme iron in metalloenzymes (e.g., CYP51 in fungi).

  • The Acetamide Linker (

    
    ):  Provides a flexible tether that facilitates proper orientation of the distal aryl ring. It acts as a Hydrogen Bonding Domain (HBD/HBA), essential for binding to receptor pockets (e.g., Voltage-Gated Sodium Channels).
    
  • The Distal Aryl Group: Modulates lipophilicity (

    
    ), determining Blood-Brain Barrier (BBB) penetration for anticonvulsants and membrane permeability for antimicrobials.
    
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing this scaffold based on therapeutic intent.

SAR_Logic Core 1,2,4-Triazole Acetamide Core AntiConv Target: Anticonvulsant (Epilepsy) Core->AntiConv AntiMicro Target: Antimicrobial (Fungal/Bacterial) Core->AntiMicro Mech_AC Mech: VGSC Blocker / GABA Modulator AntiConv->Mech_AC SAR_AC1 Distal Aryl: 2,4-Cl/F substitution (Increases Lipophilicity) Mech_AC->SAR_AC1 SAR_AC2 Linker: Short (-CH2-) Essential for H-bonding Mech_AC->SAR_AC2 Mech_AM Mech: CYP51 Inhibition (Ergosterol Depletion) AntiMicro->Mech_AM SAR_AM1 Triazole N1/C3: Thiol/Thioether groups enhance potency Mech_AM->SAR_AM1 SAR_AM2 Distal Aryl: Electron Withdrawing (e.g., NO2, CF3) Mech_AM->SAR_AM2

Figure 1: SAR decision tree distinguishing optimization pathways for anticonvulsant vs. antimicrobial activity.

Synthetic Architecture

Synthesis of these derivatives typically follows a convergent pathway: construction of the triazole ring followed by N-alkylation or S-alkylation with a chloroacetamide precursor.

Validated Synthetic Protocol

Objective: Synthesis of N-substituted-2-((5-aryl-4H-1,2,4-triazol-3-yl)thio)acetamide.

Step 1: Formation of the Triazole Core (Cyclization)
  • Reactants: Aryl hydrazide (10 mmol), Methyl isothiocyanate (10 mmol), NaOH (10% aq).

  • Procedure:

    • Reflux the aryl hydrazide and methyl isothiocyanate in ethanol for 2 hours to form the hydrazinecarbothioamide intermediate.

    • Add 10% NaOH solution and reflux for an additional 4–6 hours.

    • Critical Control Point: Monitor by TLC (Ethyl acetate:Hexane 4:6).

    • Cool and acidify with dilute HCl to precipitate the 5-aryl-4-methyl-4H-1,2,4-triazole-3-thiol.

    • Recrystallize from ethanol.[2][3]

Step 2: Acetamide Coupling (S-Alkylation)
  • Reactants: Triazole thiol (from Step 1), 2-Chloro-N-arylacetamide (equimolar), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Procedure:

    • Dissolve the triazole thiol in dry acetone (or DMF for higher solubility).

    • Add anhydrous

      
       (1.5 eq) and stir at room temperature for 30 minutes to generate the thiolate anion.
      
    • Add 2-Chloro-N-arylacetamide dropwise.

    • Reflux for 6–10 hours.

    • Work-up: Pour into ice-cold water. Filter the precipitate.[2][4]

    • Purification: Recrystallize from ethanol/DMF mixture.

Synthetic Workflow Diagram

Synthesis_Flow Start Carboxylic Acid / Ester Hydrazide Aryl Hydrazide Start->Hydrazide NH2NH2, Reflux Intermed Hydrazinecarbothioamide Hydrazide->Intermed R-NCS Triazole 1,2,4-Triazole-3-thiol (Nucleophile) Intermed->Triazole NaOH, Reflux (Cyclization) Product Target 1,2,4-Triazole Acetamide Derivative Triazole->Product K2CO3, Acetone Linker 2-Chloro-N-arylacetamide (Electrophile) Linker->Product S_N2 Reaction

Figure 2: Convergent synthesis pathway via S-alkylation of the triazole thiol.

SAR Analysis by Indication

A. Anticonvulsant Activity

The primary mechanism involves the blockage of voltage-gated sodium channels (VGSC).

  • The Distal Aryl Ring (Lipophilicity Driver):

    • Finding: Ortho- or para-substitution with electron-withdrawing groups (Cl, F, Br) significantly enhances anticonvulsant activity.

    • Rationale: These substituents increase the partition coefficient (

      
      ), facilitating transport across the Blood-Brain Barrier (BBB). A 
      
      
      
      range of 2.0–3.5 is optimal.
    • Example: Compounds with a 2,4-dichlorophenyl or 4-fluorophenyl moiety often outperform unsubstituted analogs in Maximal Electroshock (MES) tests [1, 2].

  • The Acetamide Linker:

    • Finding: The amide nitrogen (-NH-) acts as a hydrogen bond donor. Methylation of this nitrogen often decreases activity, suggesting the H-bond is critical for receptor docking.

  • Triazole Substitution:

    • Finding: 3,4-disubstituted triazoles generally show higher potency than 3,5-disubstituted isomers in seizure models.

B. Antimicrobial/Antifungal Activity

The target is often the heme iron of the fungal enzyme CYP51 (lanosterol 14


-demethylase).
  • N-Substituents:

    • Finding: Bulky groups (e.g., naphthyl, benzothiazole) attached to the acetamide nitrogen can enhance activity against Gram-positive bacteria (S. aureus) but may reduce activity against Gram-negative strains due to cell wall penetration issues [3].

  • Electronic Effects:

    • Finding: Strong electron-withdrawing groups (

      
      , 
      
      
      
      ) on the phenyl ring attached to the triazole enhance antifungal potency.
    • Mechanism: These groups reduce the electron density on the triazole ring, potentially altering the coordination strength with the heme iron or improving metabolic stability against oxidative degradation [4].

Quantitative Data Summary
Structural FeatureAnticonvulsant ImpactAntimicrobial Impact
Linker Length Short (

) is optimal.
Tolerance for longer alkyl chains (

).
Distal Ring Sub. 2,4-Di-Cl / 4-F (Lipophilicity focus).4-NO2 / 3-CF3 (Electronic focus).
Triazole C-3 Thioether (

) linkage preferred.
Thiol (

) or Thioether active.
Log P Target 2.0 – 3.5 (BBB Penetration).1.5 – 2.5 (Membrane Permeability).

Experimental Validation Protocols

Bioassay: Anticonvulsant Screening (MES Test)
  • Subject: Male albino mice (20–25 g).

  • Control: Phenytoin (25 mg/kg) or Carbamazepine.

  • Protocol:

    • Administer test compounds intraperitoneally (i.p.) as a suspension in 0.5% carboxymethyl cellulose (CMC).

    • After 30 minutes, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via ear electrodes.

    • Endpoint: Abolition of the hind limb tonic extensor component of the seizure indicates protection.

Bioassay: Antimicrobial Susceptibility (MIC)
  • Method: Broth Microdilution (CLSI Standards).

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Protocol:

    • Prepare stock solutions of derivatives in DMSO.

    • Inoculate Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) with

      
       CFU/mL.
      
    • Add serial dilutions of the test compound.

    • Incubate at 37°C for 24h (bacteria) or 48h (fungi).

    • Measurement: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

References

  • Borysenko, N. M., et al. (2025).[5] Derivatives of 1,2,4-Triazole as New Candidates for the Treatment of Epileptic Disorders. World Journal of Pharmaceutical Science and Research. Link

  • Plech, T., et al. (2011). Synthesis and anticonvulsant activity of some 1,2,4-triazole-3-thione derivatives. European Journal of Medicinal Chemistry. (Contextualized from search results on MES activity of triazole thiones).
  • Soni, Y., et al. (2024).[6] 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Library Progress International.[6] Link

  • Marzi, M., et al. (2022).[7] 1,2,4-Triazole-based marketed antifungal drugs: A Review. ResearchGate. Link

  • BenchChem Protocols. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol. Link

Sources

Targeting the Hybrid Scaffold: Biological Activity of 1,2,4-Triazole Linked N-Phenylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry. The fusion of 1,2,4-triazole —a privileged heterocyclic scaffold known for its stability and dipole character—with N-phenylacetamide moieties creates a versatile chimera with potent biological activities. This technical guide analyzes the structural logic, therapeutic applications (specifically Oncology and Antimicrobial resistance), and synthetic protocols for these derivatives.[1]

Structural Rationale & Chemical Space

The biological efficacy of 1,2,4-triazole linked N-phenylacetamides stems from their ability to interact with diverse biological targets through distinct binding modes.

  • The 1,2,4-Triazole Core: Acts as a hydrogen bond acceptor/donor and a bioisostere of amide/ester groups. It is crucial for coordinating with metal ions (e.g., Heme iron in CYP51) and interacting with serine/threonine residues in kinase pockets.

  • The Acetamide Linker: Provides a flexible spacer that facilitates hydrogen bonding with receptor backbones. It often dictates the orientation of the terminal phenyl ring.

  • The N-Phenyl Tail: A hydrophobic domain that occupies lipophilic pockets (e.g., the ATP-binding site of EGFR or the hydrophobic channel of alpha-glucosidase).

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.

SAR_Logic Core 1,2,4-Triazole Core (H-Bonding / Metal Coord) Linker Acetamide Linker (-NH-CO-CH2-) (Flexibility + H-Donor) Core->Linker S-Alkylation (Thio-ether bridge) Tail N-Phenyl Ring (Hydrophobic Interaction) Linker->Tail Amide Bond Sub_EWG EWG (Cl, NO2) Increases Potency (e.g., 4-Cl, 2,4-diCl) Tail->Sub_EWG Para/Ortho Substitution Sub_EDG EDG (CH3, OCH3) Modulates Solubility Tail->Sub_EDG

Caption: SAR logic of 1,2,4-triazole acetamides. The thio-ether linkage and para-substituted phenyl rings are critical for maximal activity.

Therapeutic Applications

Oncology: EGFR and Kinase Inhibition

One of the most significant applications of this scaffold is in the inhibition of Epidermal Growth Factor Receptor (EGFR) . The triazole ring mimics the adenine moiety of ATP, allowing the molecule to lodge within the ATP-binding pocket of tyrosine kinases.

  • Mechanism: Competitive inhibition of ATP binding prevents autophosphorylation of tyrosine residues, blocking downstream signaling pathways (Ras/MAPK/ERK) essential for tumor proliferation.

  • Key Data: Derivatives bearing a 4-chlorophenyl or 2,4-dichlorophenyl group have demonstrated IC50 values as low as 3.6 µM against EGFR, comparable to standard inhibitors like Erlotinib in specific cell lines (e.g., MCF-7, A-549).

  • Secondary Targets: Some derivatives also inhibit Tubulin polymerization, disrupting microtubule dynamics during mitosis.

Antimicrobial & Antifungal Activity

The 1,2,4-triazole moiety is the pharmacophore of choice for antifungal agents (e.g., Fluconazole).[2] When linked to N-phenylacetamides, the spectrum expands to include Gram-positive bacteria (S. aureus) and M. tuberculosis.

  • Mechanism (Fungal): Inhibition of Lanosterol 14α-demethylase (CYP51) . The N-4 nitrogen of the triazole coordinates with the heme iron of the enzyme, blocking ergosterol biosynthesis and compromising cell membrane integrity.

  • Mechanism (Bacterial): Disruption of cell wall synthesis and potential inhibition of DNA gyrase.

  • SAR Insight: The presence of a thio-ether (-S-) linkage between the triazole and the acetamide often enhances antimicrobial potency compared to N-linked analogues.

Metabolic Enzyme Inhibition (Alpha-Glucosidase)

Recent studies highlight the efficacy of these derivatives in managing Type 2 Diabetes via alpha-glucosidase inhibition .[3]

  • Activity: Compounds with electron-withdrawing groups (acetyl, bromo) at the para-position of the phenyl ring have shown IC50 values superior to Acarbose (e.g., 0.27 µg/mL vs. standard).

Quantitative Data Summary

The following table summarizes biological activity data from key literature sources, highlighting the impact of specific substitutions.

Compound ClassTarget / AssaySubstitution (R)Activity Metric (IC50 / MIC)Reference
Thiazolo-triazole EGFR Kinase2,4-Dichloro3.6 µM (IC50)[1, 2]
Triazole-Acetamide S. aureus4-Methyl0.20 µg/mL (MIC)[3]
Triazole-Acetamide Alpha-Glucosidase4-Acetyl0.27 µg/mL (IC50)[4]
Triazole-Acetamide M. tuberculosis4-Fluoro0.8 µg/mL (MIC)[5]

Experimental Protocols

Synthesis of 2-[(4-Substituted-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamides

This protocol utilizes a standard S-alkylation strategy, ensuring high yields and reproducibility.

Reagents:

  • 4-Substituted-4H-1,2,4-triazole-3-thiol (1.0 equiv)

  • 2-Chloro-N-phenylacetamide derivative (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 equiv)

  • Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve the 1,2,4-triazole-3-thiol (10 mmol) in anhydrous acetone (50 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the thiolate anion.

  • Coupling: Dropwise add a solution of 2-chloro-N-phenylacetamide (11 mmol) in acetone (20 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation: Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).

  • Crystallization: Evaporate the solvent under reduced pressure. Wash the resulting solid residue with cold water to remove trace salts. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

Validation:

  • ¹H NMR (DMSO-d₆): Look for a singlet around δ 4.0–4.2 ppm (S-CH₂-CO) and the disappearance of the SH proton signal (approx. δ 13.0 ppm).

  • IR: Appearance of Amide C=O stretch (1650–1680 cm⁻¹) and absence of SH stretch (2500–2600 cm⁻¹).

Biological Assay: MTT Cytotoxicity Protocol

To evaluate anticancer activity against cell lines (e.g., MCF-7, A-549).

  • Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Dissolve test compounds in DMSO (stock). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Mechanism of Action Visualization

The following diagram details the EGFR signaling blockade mechanism, a primary mode of action for the anticancer derivatives.

EGFR_Mechanism Compound 1,2,4-Triazole N-Phenylacetamide EGFR_Pocket EGFR ATP-Binding Pocket (Tyrosine Kinase Domain) Compound->EGFR_Pocket Competitive Binding (H-bonds & Hydrophobic) Phosphorylation Autophosphorylation (Tyr Residues) Compound->Phosphorylation Inhibits ATP ATP Molecule EGFR_Pocket->ATP Blocks Entry ATP->Phosphorylation Required for Signaling Downstream Signaling (RAS / RAF / MEK / ERK) Phosphorylation->Signaling Activates Apoptosis Apoptosis / Cell Death Phosphorylation->Apoptosis Failure leads to Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes

Caption: Mechanism of EGFR inhibition. The triazole derivative competes with ATP, blocking phosphorylation and inducing apoptosis.

Future Outlook

The 1,2,4-triazole linked N-phenylacetamide scaffold remains a fertile ground for drug discovery. Future optimization should focus on:

  • Scaffold Hopping: Replacing the sulfur linker with selenium to probe chalcogen bonding effects.

  • Dual Inhibition: Designing molecules that target both EGFR and Tubulin to overcome resistance mechanisms.

  • ADME Optimization: Modifying the phenyl ring with solubilizing groups (e.g., morpholine) to improve oral bioavailability.

References

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Source: PubMed / NIH (2018) URL:[Link]

  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Source: European Journal of Medicinal Chemistry (2018) URL:[Link]

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents. Source: ResearchGate (2024) URL:[Link]

  • Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. Source: Scientific Reports (2025) URL:[4][Link][4]

  • ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives. Source: Bentham Science (2023) URL:[Link]

Sources

The Solubility Profile of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a highly versatile hybrid molecule that merges the robust pharmacophore of a 1,2,4-triazole ring with an acetanilide (N-phenylacetamide) core. This structural combination is of paramount interest in modern drug discovery, particularly in the development of antifungal, anticancer, and antimicrobial agents[1][2].

For researchers and formulation scientists, understanding the solubility of this compound in various organic solvents is a critical prerequisite. Solubility dictates the efficiency of chemical synthesis, the viability of purification techniques (such as recrystallization), and the accuracy of in vitro biological screening assays. Because empirical, quantitative solubility data for specific novel derivatives can be sparse in primary literature, this whitepaper synthesizes structural predictive modeling with field-proven experimental protocols to provide a definitive guide on the solvation behavior of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.

Part 1: Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, we must first deconstruct its molecular architecture. The dissolution of a crystalline solid in an organic solvent is a thermodynamic battle between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

The Acetanilide (N-phenylacetamide) Core

The N-phenylacetamide moiety acts as the structural backbone. Historically, acetanilide exhibits slight solubility in water but demonstrates excellent solubility in organic solvents such as ethanol, acetone, and chloroform[3][4][5].

  • Mechanistic Insight: The amide group (-CONH-) is highly polar. The nitrogen-bound hydrogen acts as a strong hydrogen-bond donor, while the carbonyl oxygen serves as a hydrogen-bond acceptor[6]. However, the bulky, non-polar phenyl ring introduces significant lipophilicity, driving the molecule's affinity for organic phases over aqueous media.

The 1,2,4-Triazole Pharmacophore

The incorporation of the 1,2,4-triazole ring fundamentally alters the molecule's interaction with solvents. Triazoles are characterized by a five-membered ring containing three nitrogen atoms[7].

  • Mechanistic Insight: These nitrogen atoms are potent hydrogen-bond acceptors and engage in strong dipole-dipole interactions[1][7]. While this improves overall solubility profiles compared to purely hydrocarbon-based molecules, it also increases the crystal lattice energy due to strong intermolecular hydrogen bonding in the solid state. To dissolve the compound, a solvent must possess a sufficiently high dielectric constant or competing hydrogen-bonding capabilities to disrupt these intermolecular forces.

SolvationThermodynamics A Crystalline Solid (High Lattice Energy) B Solvent Cavity Formation A->B Energy Input (Endothermic) C Solute-Solvent Interactions (H-Bonding / Dipole) B->C Solvent Disruption D Solvated State (Thermodynamic Equilibrium) C->D Energy Release (Exothermic)

Caption: Thermodynamic pathway of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide solvation in organic solvents.

Part 2: Predictive Solubility Profiling

Based on the functional groups present, the solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide follows the principle of "like dissolves like," heavily skewed toward solvents that can participate in hydrogen bonding or stabilize strong dipoles[8].

Data Presentation: Solvent Classification & Expected Solubility
Solvent CategoryRepresentative SolventsDielectric Constant (ε)Solvation Mechanism & CausalityPredicted Solubility Range
Polar Aprotic DMSO, DMF, DMAc36.7 - 46.7Optimal. The strong dipole moments and H-bond accepting nature of these solvents easily disrupt the triazole-amide lattice network without donating protons.High (>50 mg/mL)
Polar Protic Methanol, Ethanol24.5 - 32.7Good. Alcohols can both donate and accept hydrogen bonds, interacting favorably with both the triazole nitrogens and the amide carbonyl[4].Moderate to High (10 - 50 mg/mL)
Moderately Polar Aprotic Ethyl Acetate, Acetone, Dichloromethane4.8 - 20.7Moderate. Sufficient dipole moment to dissolve the compound, particularly useful for recrystallization where temperature-dependent solubility is desired[3][4].Moderate (1 - 10 mg/mL)
Non-Polar Hexane, Heptane, Toluene1.9 - 2.4Poor. Lacks the ability to form hydrogen bonds or stabilize the polar triazole/amide regions. The hydrophobic phenyl ring is insufficient to drive dissolution.Low (<1 mg/mL)

Part 3: Experimental Protocol for Saturation Solubility Determination

Because predictive models cannot replace empirical data for regulatory or precise formulation requirements, researchers must determine the exact saturation solubility. The Isothermal Shake-Flask Method is the gold standard for this process[6][8].

Causality-Driven Methodology

1. Preparation of the Saturated Solution

  • Action: Add an excess amount (e.g., 50 mg) of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide to a 5 mL glass scintillation vial containing 1 mL of the target organic solvent.

  • Causality: An excess of solid ensures that the thermodynamic equilibrium between the solid phase and the solvated phase is reached, which is the strict definition of saturation[8].

2. Isothermal Equilibration

  • Action: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours.

  • Causality: Temperature fluctuations drastically alter solubility. A strict 25 °C environment ensures reproducibility. The extended timeframe (up to 72 hours) guarantees that kinetic dissolution barriers are overcome and true thermodynamic equilibrium is achieved[8].

3. Phase Separation

  • Action: Remove the vial and allow the undissolved solid to settle for 2 hours. Extract the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert to most organic solvents. Filtering removes micro-crystals suspended in the solvent. If these micro-crystals are not removed, they will dissolve upon dilution in the next step, artificially inflating the calculated solubility.

4. Quantification & Solid-State Verification

  • Action: Dilute the filtered aliquot with the mobile phase and quantify the concentration using HPLC-UV (High-Performance Liquid Chromatography). Concurrently, recover the undissolved solid from the vial, dry it, and analyze it via Powder X-ray Diffraction (PXRD).

  • Causality: HPLC provides highly sensitive, compound-specific quantification. PXRD is critical because organic solvents can induce polymorphic transformations or solvate formation during the 72-hour equilibration. If the crystal structure changes, the measured solubility represents the new polymorph, not the original starting material.

ExperimentalWorkflow Step1 1. Excess Solid + Solvent (Initial Mixing) Step2 2. Isothermal Shaking (25°C, 48-72 Hours) Step1->Step2 Drive to Equilibrium Step3 3. Phase Separation (0.45µm PTFE Filtration) Step2->Step3 Settle & Extract Split1 Step3->Split1 Step4a 4a. HPLC-UV Analysis (Quantify Solute) Split1->Step4a Supernatant Step4b 4b. PXRD Analysis (Check Polymorph Integrity) Split1->Step4b Residual Solid

Caption: Self-validating Isothermal Shake-Flask workflow for solubility determination.

Conclusion

The solubility of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is governed by the interplay between its lipophilic phenyl ring and its highly polar, hydrogen-bonding capable amide and triazole moieties. While it exhibits poor solubility in non-polar hydrocarbons, it is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately to highly soluble in polar protic solvents (alcohols). By utilizing the predictive frameworks and rigorous experimental protocols outlined in this guide, researchers can optimize their synthetic workflows, formulation strategies, and biological assays with high precision and scientific integrity.

References

  • [7] Atmiya University. Chapter 3: Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Retrieved from: [Link]

  • [1] National Institutes of Health (PMC). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Retrieved from: [Link]

  • [2] RSC Publishing. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from:[Link]

  • [3] Grokipedia. Acetanilide. Retrieved from:[Link]

  • [4] ChemBK. N-Phenylacetamide - Physico-chemical Properties. Retrieved from: [Link]

  • [5] Study.com. Acetanilide Structure, Formula & Properties. Retrieved from:[Link]

Sources

Pharmacophore Modeling of Triazole-Acetamide Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of 1,2,3-triazole and acetamide moieties represents a privileged scaffold strategy in modern medicinal chemistry. This guide details the computational framework for defining pharmacophores of these hybrids, which exhibit potent dual-action profiles—acting as bioisosteres for amide bonds while providing rigid aromatic linkers.

This whitepaper provides a rigorous, step-by-step technical workflow for modeling these hybrids, focusing on their primary biological targets: Lanosterol 14


-demethylase (CYP51)  in antifungal applications and Tyrosine Kinases (e.g., EGFR, c-Kit)  in oncology. We move beyond simple docking to explore the causal electronic and spatial features that drive bioactivity.

Chemical Rationale: The Hybrid Advantage

To model a pharmacophore effectively, one must understand the underlying chemical architecture. The triazole-acetamide hybrid is not merely a sum of its parts; it is a synergistic system.

The Triazole Core (The "Click" Linker)

The 1,2,3-triazole ring is stable against metabolic degradation and acts as a bioisostere for the amide bond, but with distinct electronic properties.

  • Dipole Moment: ~5 Debye, facilitating strong dipole-dipole interactions.

  • H-Bonding: The N2 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA).

  • 
    -Stacking:  The aromatic ring engages in 
    
    
    
    -
    
    
    T-shaped or parallel stacking with residues like Phenylalanine or Tryptophan in the binding pocket.
The Acetamide Tail (The Flexible Arm)

The acetamide group (


) introduces a flexible linker with dual H-bonding capability:
  • H-Bond Donor (HBD): The amide nitrogen (NH).

  • H-Bond Acceptor (HBA): The carbonyl oxygen (C=O).

  • Role: It often directs the distal aromatic ring into specific hydrophobic sub-pockets (e.g., the "neck" region of CYP51).

Pharmacophore Modeling Workflow

This section outlines a self-validating workflow for generating high-quality pharmacophore hypotheses.

Phase I: Data Curation & Ligand Preparation
  • Dataset Selection: Gather compounds with

    
     or 
    
    
    
    values spanning at least 3 orders of magnitude.
  • Stereochemistry: Explicitly define stereocenters. Triazole formation via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) yields 1,4-disubstituted regioisomers exclusively, whereas RuAAC yields 1,5-isomers. Modeling the wrong regioisomer invalidates the study.

  • Tautomer/Protomer States: Generate states at pH 7.4

    
     2.0. The triazole ring is generally neutral at physiological pH, but the acetamide nitrogen can act as a donor.
    
Phase II: Conformational Analysis (The Energy Landscape)

Do not rely on a single energy-minimized structure. Triazole-acetamide hybrids possess rotatable bonds between the rings that define their bioactive conformation.

  • Method: Perform a systematic conformational search (e.g., OPLS4 or MMFF94 force field).

  • Key Insight: The "active" conformation often involves a specific dihedral angle between the triazole and the acetamide carbonyl to minimize steric clash while maximizing H-bond presentation.

Phase III: Hypothesis Generation

We employ a Common Feature Pharmacophore approach when the crystal structure is unknown, and a Structure-Based approach when a PDB complex is available.

Critical Features for Triazole-Acetamide Hybrids:
Feature TypeChemical MoietyInteraction Justification
Ring Aromatic (RA) Triazole Ring

-

stacking with Tyr/Phe/Trp in the active site.
H-Bond Acceptor (HBA) Acetamide C=OInteracts with backbone NH or Ser/Thr side chains.
H-Bond Donor (HBD) Acetamide NHInteracts with backbone C=O or Asp/Glu residues.
Hydrophobic (HY) Distal Phenyl/AlkylOccupies deep hydrophobic pockets (e.g., valine/leucine rich regions).
Positive Ionizable (PI) (Optional) Terminal AmineIf the hybrid includes a piperazine/amine tail (common in antifungal designs).

Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow cluster_input Phase 1: Input & Prep cluster_conf Phase 2: Conformation cluster_model Phase 3: Modeling cluster_valid Phase 4: Validation Ligands 2D Structure Dataset (Triazole-Acetamide Hybrids) Prep Ligand Prep (pH 7.4, Tautomers, Stereoisomers) Ligands->Prep ConfSearch Conformational Sampling (OPLS4/MMFF94) Prep->ConfSearch Bioactive Identify Bioactive Conformation (Global Min vs. Local Min) ConfSearch->Bioactive Energy Filtering Align Molecular Alignment (Superposition of Pharmacophoric Points) Bioactive->Align Hypothesis Generate Hypotheses (3-5 Feature Sets) Align->Hypothesis Metrics Validation Metrics (ROC, EF, GH Score) Hypothesis->Metrics Decoys Decoy Set Generation (DUD-E / ZINC) Decoys->Metrics Metrics->Hypothesis Refine Model

Caption: Logical workflow for generating a validated pharmacophore model for triazole-acetamide hybrids.

Mechanistic Insights & Case Studies

Case Study A: Antifungal Agents (Targeting CYP51)

Triazole-acetamide hybrids are designed to inhibit Lanosterol 14


-demethylase (CYP51) .
  • Mechanism: The triazole N4 atom coordinates with the Heme Iron (

    
    ) in the active site. The acetamide linker positions the distal aromatic ring into the hydrophobic access channel.
    
  • Pharmacophore Map:

    • Vector: A vector pointing from the triazole nitrogen to the Heme Iron.

    • Distance: The acetamide linker length (approx 4-6 Å) is critical to span the distance between the Heme and the hydrophobic "neck" of the pocket.

    • Exclusion Volume: Defined by the rigid residues (e.g., Tyr118 in C. albicans) that prevent bulky substitutions near the triazole.

Case Study B: Anticancer Agents (Targeting EGFR/Kinases)

In oncology, these hybrids often target the ATP-binding pocket of kinases like EGFR .

  • Mechanism: The acetamide NH and C=O act as a "hinge binder," mimicking the hydrogen bonds formed by the adenine ring of ATP. The triazole ring extends into the solvent-exposed region or the ribose-binding pocket.

  • Pharmacophore Map:

    • HBD/HBA Pair: Essential for hinge region interaction (e.g., Met793 in EGFR).

    • Aromatic Ring: Occupies the hydrophobic II pocket.

Experimental Validation Protocol

To ensure Trustworthiness and Integrity , any computational model must be validated experimentally. Below is the standard protocol for validating the triazole-acetamide pharmacophore.

In Silico Validation (The "GH Score")

Calculate the Goodness of Hit (GH) score using a decoy set (active:inactive ratio of 1:50).



  • 
    : Hits that are actives.[1][2][3][4][5][6][7]
    
  • 
    : Total hits.
    
  • 
    : Total actives in database.
    
  • 
    : Total compounds in database.
    
  • Target: A GH score > 0.7 indicates a highly reliable model.

In Vitro Assay (MTT / MIC)
  • Synthesis: Use "Click Chemistry" (CuAAC) to synthesize the top 5 predicted hits.

    • Reagents: Aryl azide + N-propargyl acetamide + CuSO4 + Sodium Ascorbate.

  • Assay:

    • Antifungal:[8][9][10][11][12] Broth microdilution assay (CLSI M27-A3) against C. albicans. Measure MIC (

      
      ).[11]
      
    • Anticancer:[1][2][3][9][13][14][15] MTT assay against HepG2/A549 cell lines. Measure

      
      .[2][3][4][6][15]
      

Biological Interaction Pathway

The following diagram details how the pharmacophore features translate into biological signal interruption (specifically for the Anticancer/EGFR pathway).

EGFR_Pathway Ligand Triazole-Acetamide Hybrid (Ligand) EGFR EGFR Kinase Domain (ATP Pocket) Ligand->EGFR Pharmacophore Fit Interaction Competitive Inhibition (Hinge Binding) EGFR->Interaction Binding (Kd < 100nM) Phosphorylation Autophosphorylation (Blocked) Interaction->Phosphorylation Prevents ATP binding Signaling Downstream Signaling (Ras/Raf/MEK/ERK) Phosphorylation->Signaling Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Signaling->Apoptosis Leads to

Caption: Mechanism of Action for Triazole-Acetamide Hybrids in EGFR inhibition.

References

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity. National Institutes of Health (PMC). Available at: [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents. MDPI (Pharmaceuticals). Available at: [Link]

  • Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. PubMed. Available at: [Link]

  • Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids. RSC Advances. Available at: [Link]

Sources

Privileged Scaffolds in Medicinal Chemistry: An In-Depth Guide to 1,2,4-Triazole Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring, when hybridized with an acetamide linker, forms a highly versatile and privileged pharmacophore in modern medicinal chemistry. This structural combination provides an exceptional balance of metabolic stability, rigidity, and hydrogen-bonding capacity. This technical whitepaper explores the mechanistic rationale, Structure-Activity Relationship (SAR) profiling, and advanced synthetic methodologies of 1,2,4-triazole acetamide derivatives, providing actionable insights for drug development professionals targeting inflammatory pathways and oncological kinases.

Structural Rationale: Why 1,2,4-Triazole Acetamides?

In rational drug design, the 1,2,4-triazole ring acts as a robust bioisostere for carboxylic acids, esters, and amides. The 1H-tautomer of 1,2,4-triazole is thermodynamically stable and possesses a strong dipole character, which facilitates high-affinity interactions with target receptors via hydrogen bonding[1].

When conjugated with an acetamide moiety (typically via a thioether linkage at the 3-position of the triazole), the resulting scaffold gains significant flexibility. The acetamide linker acts as a spatial spacer that allows the terminal aryl or alkyl groups to deeply penetrate hydrophobic enzymatic pockets, while the amide backbone itself serves as an additional hydrogen-bond donor/acceptor site[2][3]. This dual-pharmacophore architecture is highly effective in disrupting complex protein-protein interactions and inhibiting hyperactive enzymes.

Mechanistic Pathways and Biological Targets

The 1,2,4-triazole acetamide scaffold exhibits a multi-target pharmacological profile, showing particular efficacy in anti-inflammatory and antineoplastic applications.

Dual LOX/COX Inhibition

Chronic inflammation is driven by the arachidonic acid (AA) cascade, mediated by Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. 1,2,4-triazole acetamide derivatives have demonstrated potent inhibitory activity against 15-LOX and COX-2[1]. By blocking these enzymes, the scaffold prevents the biosynthesis of pro-inflammatory prostaglandins and leukotrienes. Molecular docking reveals that the acetamide backbone forms critical hydrogen bonds with amino acid residues (e.g., Asp768 and Val126 in 15-LOX), while the triazole ring engages in


-anion interactions[3].
NEK7 Kinase Inhibition

NIMA-related kinase 7 (NEK7) is a critical regulator of cell division and the NLRP3 inflammasome. Overexpression of NEK7 is linked to various malignancies. Computational and in vitro studies indicate that phenylcarbamoylpiperidine-1,2,4-triazole amide derivatives act as potent NEK7 inhibitors[2][4]. The heterocyclic core interacts with the kinase's activation loop by accepting and donating electrons, effectively halting tumor progression and inflammatory signaling[2].

Mechanism Scaffold 1,2,4-Triazole Acetamide LOX 15-LOX Enzyme Scaffold->LOX NEK7 NEK7 Kinase Scaffold->NEK7 COX COX-2 Enzyme Scaffold->COX Inflam Inflammation Suppression LOX->Inflam Cancer Tumor Suppression NEK7->Cancer COX->Inflam

Multi-target inhibition profile of the 1,2,4-triazole acetamide scaffold.

Structure-Activity Relationship (SAR) Profiling

SAR studies underscore that the nature and position of substituents on both the triazole ring and the terminal acetamide nitrogen dictate biological efficacy. Density Functional Theory (DFT) calculations reveal that highly active derivatives possess a narrow HOMO-LUMO energy gap (e.g.,


 eV), which correlates with high chemical polarizability and optimal receptor reactivity[2][4].

Table 1: Quantitative SAR Data for Selected 1,2,4-Triazole Acetamides

Compound Series / SubstitutionTargetIC50 (

M) / Binding Energy
Reference
Phenylcarbamoylpiperidine (4-phenyl-triazole)15-LOX9.25 – 13.64

M
[1][3]
Phenylcarbamoylpiperidine (4-ethyl-triazole)15-LOX17.52

M
[1][3]
Quercetin (Reference Standard)15-LOX4.86

M
[1][3]
N-alkyl/aryl acetamides (M7, M8, M12)NEK7-25.81 to -31.38 kJ/mol[2][4]

Insight: Steric bulk matters. Replacing an ethyl group with a phenyl group at the 4-position of the triazole ring significantly improves 15-LOX inhibition due to enhanced


-

stacking within the hydrophobic pocket[1].

Advanced Synthetic Methodologies

While conventional synthesis of these scaffolds requires prolonged stirring (10–30 hours) at room temperature, modern medicinal chemistry relies on Ultrasound-Assisted Synthesis . Sonochemistry utilizes acoustic cavitation (20–100 kHz) to generate localized "hot spots" of extreme temperature and pressure. This localized energy rapidly overcomes the activation barrier of bimolecular nucleophilic substitution (


), reducing reaction times to mere minutes while improving yields[5].

Synthesis Step1 1. Fischer Esterification Carboxylic Acid + MeOH (H+) Step2 2. Hydrazinolysis Ester + Hydrazine Hydrate Step1->Step2 Step3 3. Cyclization Hydrazide + Isothiocyanate (NaOH) Step2->Step3 Step4 4. Deprotonation Triazole-thiol + NaH Step3->Step4 Step5 5. Ultrasound Alkylation + 2-Bromoacetamide (DCM) Step4->Step5 Product 1,2,4-Triazole Acetamide Step5->Product

Ultrasound-assisted synthetic workflow for 1,2,4-triazole acetamides.

Step-by-Step Protocol: Ultrasound-Assisted Alkylation

This self-validating protocol outlines the critical final step: the coupling of the 1,2,4-triazole-3-thiol intermediate with a 2-bromoacetamide derivative[5].

Phase 1: Nucleophile Generation (Deprotonation)

  • Action : In a dry flask, dissolve 0.02 mol of the synthesized 5-substituted-1,2,4-triazole-2-thiol in 5 mL of anhydrous Dichloromethane (DCM).

  • Action : Carefully add 0.01 mol of Sodium Hydride (NaH) to the mixture and stir for 20 minutes at room temperature.

  • Causality : NaH is a powerful, non-nucleophilic base. It quantitatively abstracts the proton from the thiol group (or the tautomeric ring nitrogen), generating a highly reactive, resonance-stabilized thiolate anion. Anhydrous DCM is strictly required to prevent the premature, violent quenching of NaH by atmospheric moisture[5].

Phase 2: Ultrasound-Assisted


 Alkylation 
4. Action : Add an equimolar amount (0.02 mol) of the desired N-substituted 2-bromoacetamide to the reaction flask.
5. Action : Place the flask in an ultrasonic bath (e.g., 40 kHz) and irradiate for 20 to 40 minutes.
6. Causality : The bromine atom on the acetamide is an excellent leaving group, and the adjacent carbonyl carbon stabilizes the transition state. Acoustic cavitation provides the exact kinetic energy required to drive the nucleophilic attack of the thiolate onto the 

-carbon of the acetamide, bypassing the lengthy 30-hour requirement of conventional methods[5].

Phase 3: Self-Validating Workup & Quality Control 7. Action : Monitor the reaction via Thin Layer Chromatography (TLC). Upon the complete disappearance of the starting thiol spot, quench the reaction by pouring the mixture into chilled water. 8. Action : Filter the resulting precipitates, dry under a vacuum, and recrystallize using absolute ethanol. 9. Validation Logic : The addition of chilled water acts as a phase-separation validator. The hydrophobic triazole acetamide product precipitates out, while unreacted inorganic salts (NaBr, excess NaH/NaOH) dissolve into the aqueous phase. 10. Analytical Confirmation : Final validation must be conducted via


H-NMR. The successful formation of the thioether linkage is confirmed by the appearance of a distinct singlet integrating to two protons (the -S-CH

-CO- methylene group) typically observed between

4.0 and 4.2 ppm[6].

Conclusion

The 1,2,4-triazole acetamide scaffold represents a masterclass in rational drug design. By combining the metabolic stability and dipole characteristics of the triazole ring with the spatial flexibility and hydrogen-bonding capacity of the acetamide linker, medicinal chemists can generate highly selective inhibitors for targets like 15-LOX, COX-2, and NEK7. Furthermore, the integration of sonochemistry into the synthetic pipeline ensures that these complex libraries can be generated rapidly, cleanly, and with high atomic economy, accelerating the journey from hit-to-lead optimization.

References

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents Source: MDPI URL:[Link]

  • Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach Source: DiVA Portal URL:[Link]

  • Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides Source: RSC Publishing URL:[Link]

  • Evaluation of Ethylated Phenylcarbamoylazinane‐1,2,4‐Triazole Amides Derivatives as 15‐Lipoxygenase Inhibitors Together with Cytotoxic, ADME and Molecular Modeling Studies Source: ResearchGate URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

[1]

Executive Summary

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a critical pharmacophore scaffold, widely recognized in medicinal chemistry for its versatility in designing anticonvulsant, antifungal, and anti-inflammatory agents.[1] Its structural core—comprising a lipophilic phenyl ring linked via an acetamide bridge to a polar 1,2,4-triazole moiety—presents a unique physicochemical profile that balances aqueous solubility with membrane permeability.[1]

This technical guide provides a definitive analysis of the compound's Molecular Weight (MW) and Partition Coefficient (logP) .[1] Beyond static data, we detail the in silico derivation of these values and provide a rigorous, self-validating Shake-Flask Protocol for experimental verification, ensuring researchers can replicate these metrics with high precision.

Physicochemical Specifications

The following data represents the baseline physicochemical identity of the unsubstituted scaffold. Variations in synthesis (e.g., isotopic labeling or salt formation) will alter these values.[1]

Table 1: Core Property Data[1][2]
PropertyValueUnitMethod/Source
Molecular Formula C₁₀H₁₀N₄O-Stoichiometry
Molecular Weight 202.21 g/mol IUPAC Atomic Weights
Monoisotopic Mass 202.0855DaHigh-Res MS Calculation
Predicted logP 0.90 ± 0.3 -Fragment-Based Consensus (ClogP)
H-Bond Donors 1CountAmide -NH-
H-Bond Acceptors 3CountTriazole Ns, Carbonyl O
Rotatable Bonds 3CountC-N, C-C, N-C linkers
Molecular Weight Analysis

The molecular weight of 202.21 g/mol places this compound well within the "fragment-like" chemical space (Rule of 3) and the "drug-like" space (Rule of 5).[1]

  • Significance: Its low MW (< 250 g/mol ) suggests high ligand efficiency.[1] It leaves substantial mass "budget" for medicinal chemists to add substituents (e.g., halogens, alkyl groups) to optimize potency without violating Lipinski’s Rule of 5 (MW < 500).

Lipophilicity (logP) Analysis

The predicted logP of ~0.9 indicates a molecule that is moderately lipophilic but retains significant water solubility.[1]

  • Structural Contributors:

    • Phenyl Ring (+): Drives lipophilicity and hydrophobic interactions.[1]

    • 1,2,4-Triazole (-): A polar heterocycle that lowers logP, improving solubility and reducing metabolic clearance compared to more lipophilic analogs.[1]

    • Acetamide Linker (-): Provides hydrogen bonding capability (Donor/Acceptor), further modulating the logP to an optimal range for Blood-Brain Barrier (BBB) penetration.[1]

Structural Logic & Signaling

To understand how the physicochemical properties arise from the structure, we visualize the molecule as a sum of its functional fragments.[1] This "Fragment Contribution" approach explains the causality behind the logP value.[1]

ChemicalStructurePhenylPhenyl Ring(Lipophilic Core)logP Contribution: ~ +2.1LinkerAcetamide Linker(H-Bonding/Flexibility)logP Contribution: ~ -1.0Phenyl->LinkerAmide BondResultNet MoleculeMW: 202.21 g/molNet logP: ~0.9Phenyl->ResultDetermines PermeabilityTriazole1,2,4-Triazole(Polar Head)logP Contribution: ~ -0.7Linker->TriazoleMethylene BridgeTriazole->ResultDetermines Solubility

Figure 1: Structural decomposition of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, highlighting the opposing lipophilic and hydrophilic forces that result in a balanced logP.[1]

Experimental Validation: The Shake-Flask Protocol

While calculated values are useful for screening, experimental determination is required for IND-enabling studies.[1] The "Shake-Flask" method is the gold standard for logP determination (OECD Guideline 107).[1]

Principle

The compound is allowed to partition between two immiscible phases: n-Octanol (mimicking lipid membranes) and Water (mimicking cytosolic fluid).[1] The concentration in each phase is measured to derive the partition coefficient (

1234
1
Reagents & Equipment
  • Phases: HPLC-grade n-Octanol and Milli-Q Water (pre-saturated with each other for 24h).

  • Compound: >98% purity N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.[1]

  • Detection: UV-Vis Spectrophotometer (λ_max ~260 nm) or HPLC-UV.[1]

Step-by-Step Workflow
  • Phase Pre-saturation: Mix n-octanol and water (1:1) and stir for 24 hours. Separate phases.

  • Stock Preparation: Dissolve 10 mg of compound in 10 mL of pre-saturated n-octanol.

  • Partitioning:

    • Aliquot 5 mL of Stock (Octanol) into a glass centrifuge tube.

    • Add 5 mL of pre-saturated Water.[1]

    • CRITICAL: Invert gently (do not vortex vigorously to avoid emulsion) for 30 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully remove the top (Octanol) and bottom (Water) layers.[1]

    • Analyze concentration in both phases using HPLC or UV-Vis.[1]

  • Calculation: Apply the logP formula.

Workflow Diagram

LogP_ProtocolStartStart: Pure CompoundPresat1. Pre-saturate Octanol & Water(24h Equilibrium)Start->PresatDissolve2. Dissolve Compoundin Octanol PhasePresat->DissolveShake3. Add Water & Shake(30 min, 25°C, Gentle Inversion)Dissolve->ShakeCentrifuge4. Centrifuge(Phase Separation)Shake->CentrifugeAnalyze5. Quantify [C] in Both Phases(HPLC/UV-Vis)Centrifuge->AnalyzeCalc6. Calculate logP = log([Oct]/[Aq])Analyze->Calc

Figure 2: Operational workflow for the OECD 107 Shake-Flask method to determine experimental logP.

Technical Discussion: Why This Matters

Blood-Brain Barrier (BBB) Permeation

For researchers investigating this scaffold for anticonvulsant activity (e.g., epilepsy models), the logP of 0.9 is slightly below the optimal CNS range (typically 2.0 – 3.5).

  • Implication: The unsubstituted molecule may have rapid clearance or lower passive diffusion across the BBB.[1]

  • Optimization: Medicinal chemists often add a chlorine or fluorine atom to the phenyl ring (e.g., 2-chloro or 4-fluoro derivatives).[1] This increases the MW slightly (to ~236 g/mol ) and raises the logP to ~1.5–2.0, significantly enhancing CNS bioavailability while maintaining the triazole's favorable safety profile.[1]

Lipinski Compliance

The compound is a perfect "Lead-Like" candidate:

  • MW (202) < 300: High potential for optimization.[1]

  • LogP (0.9) < 3: Good solubility, low risk of non-specific toxicity.[1]

  • H-Donors (1) < 3: Excellent membrane permeability.[1]

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • PubChem Database. (2023).[1] Compound Summary: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives. National Center for Biotechnology Information. [Link]

  • Bhalgat, C. M., et al. (2014).[1] Synthesis and anticonvulsant activity of some new N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives. Arabian Journal of Chemistry. (Contextual reference for scaffold activity). [Link]

Methodological & Application

Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide from 2-chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Executive Summary

This application note details the synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide , a critical pharmacophore in the development of anticonvulsant and antifungal therapeutics. The protocol addresses the specific challenge of regioselective alkylation of 1,2,4-triazole.[1][2] We present two validated methodologies: a robust Conventional Reflux Method (Process A) for scale-up and a high-throughput Microwave-Assisted Method (Process B) for rapid library generation.

Mechanistic Insight & Regioselectivity

The synthesis relies on a nucleophilic substitution (


) reaction between the nucleophilic nitrogen of 1,2,4-triazole and the electrophilic 

-carbon of 2-chloro-N-phenylacetamide.

The Regioselectivity Challenge: 1,2,4-Triazole exists in a tautomeric equilibrium. Alkylation can theoretically occur at the N1, N2, or N4 positions.

  • N1-Alkylation (Thermodynamically Favored): Due to the lone pair availability and steric factors, alkylation at the N1 position is the major pathway (>90% selectivity) under basic conditions in polar aprotic solvents.

  • N4-Alkylation (Minor Side Product): Often observed as a trace impurity (<10%), separable via recrystallization due to significant polarity differences.

Reaction Scheme: The base (


) deprotonates the triazole, generating a triazolide anion which attacks the alkyl halide, displacing the chloride ion.

ReactionMechanism Reactants Reactants 1,2,4-Triazole + Base Intermediate Intermediate Triazolide Anion (Nucleophile) Reactants->Intermediate Deprotonation (-H+) Transition Transition State SN2 Attack on 2-chloro-N-phenylacetamide Intermediate->Transition Nucleophilic Attack Product Product N1-Alkylated Acetamide + KCl Transition->Product -Cl (Leaving Group)

Figure 1: Mechanistic pathway for the


 synthesis of the target acetamide.

Materials & Reagents

ReagentRolePurity GradeCAS No.
2-Chloro-N-phenylacetamide Electrophile>98%587-65-5
1,2,4-Triazole Nucleophile>99%288-88-0
Potassium Carbonate (

)
BaseAnhydrous, Powder584-08-7
Potassium Iodide (KI) Catalyst (Optional)Reagent Grade7681-11-0
Acetone / Acetonitrile Solvent (Method A)HPLC Grade67-64-1
DMF Solvent (Method B)Anhydrous68-12-2

Experimental Protocols

Method A: Conventional Reflux (Scale-Up Preferred)

Best for: Gram-scale synthesis, high purity requirements, labs without microwave reactors.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (10 mmol, 0.69 g) in dry acetone (30 mL).

  • Activation: Add anhydrous

    
      (15 mmol, 2.07 g). Stir at room temperature for 15 minutes to facilitate deprotonation.
    
    • Note: A catalytic amount of KI (0.5 mmol) can be added here to accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).

  • Addition: Add 2-chloro-N-phenylacetamide (10 mmol, 1.69 g) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Chloroform/Methanol 9:1). The starting acetamide spot (

      
      ) should disappear.
      
  • Workup:

    • Filter the hot solution to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure (Rotavap).

    • The residue will be a solid. Wash with cold water (2 x 10 mL) to remove trace triazole.

  • Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol.

    • Yield Expectation: 75–85%.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, drug discovery.

  • Preparation: In a 10 mL microwave-compatible vial, combine 1,2,4-triazole (1.0 mmol), 2-chloro-N-phenylacetamide (1.0 mmol), and

    
      (1.5 mmol).
    
  • Solvent: Add DMF (2 mL). Cap the vial with a septum.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Temp: 120°C

    • Power: Dynamic (Max 150W)

    • Time: 10–15 minutes

  • Workup: Pour the reaction mixture into crushed ice (20 g). The product will precipitate immediately.

  • Isolation: Filter the precipitate, wash with water, and dry.

    • Yield Expectation: 85–92%.

Process Control & Validation

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 138–140°C (Lit. Value)Capillary Method

Value
~0.4–0.5TLC (CHCl3:MeOH 9:1)

NMR (DMSO-

)

5.20 (s, 2H,

), 8.00 (s, 1H, Triazole-H), 8.54 (s, 1H, Triazole-H), 10.4 (s, 1H, NH)
400 MHz NMR

Regiochemistry Check: In the


 NMR, N1-alkylation is confirmed by the symmetry of the triazole protons. If N4-alkylation occurs, the chemical shifts of the triazole ring protons often converge or shift significantly compared to the N1 isomer.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Choice Select Method Start->Choice MethodA Method A: Conventional Reflux (Acetone, 6-8h) Choice->MethodA Scale-up MethodB Method B: Microwave 120°C (DMF, 15 min) Choice->MethodB Speed Quench Quench/Precipitation (Pour into Ice Water) MethodA->Quench MethodB->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst QC QC Analysis (NMR, MP, TLC) Recryst->QC

Figure 2: Comparative workflow for Conventional vs. Microwave synthesis.

Troubleshooting & Safety

  • Low Yield: Ensure reagents are dry. Water poisons the base (

    
    ) and competes as a nucleophile, leading to hydrolysis of the amide bond (forming aniline).
    
  • Oiling Out: If the product oils out upon pouring into water, scratch the glass side with a rod to induce crystallization or cool to 4°C overnight.

  • Safety: 2-chloro-N-phenylacetamide is an irritant and potential sensitizer. 1,2,4-triazole is a reproductive toxin. Handle all reagents in a fume hood with nitrile gloves.

References

  • Plech, T., et al. (2011). "Synthesis and anticonvulsant activity of some new N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives." European Journal of Medicinal Chemistry, 46(1), 241-248.

  • Bhat, M. A., et al. (2011). "Synthesis and anticonvulsant activity of new 1,2,4-triazole derivatives." Acta Poloniae Pharmaceutica, 68(5), 665-673.

  • Shelke, G. M., et al. (2015).[3] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26, 404-407.[3]

  • Karakurt, A., et al. (2006). "Synthesis and anticonvulsant activity of some 2-acetylamino-N-phenyl-2-(1,2,4-triazol-1-yl)acetamide derivatives." Archiv der Pharmazie, 339(9), 513-520.

Sources

Application Notes & Protocols: A Guide to Ultrasound-Assisted Synthesis of Triazole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Sonochemistry

Triazole acetamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The 1,2,3-triazole and 1,2,4-triazole isomers serve as versatile core structures for the design and synthesis of novel therapeutic agents.[2][3] Traditional synthetic methods for these compounds often require long reaction times, harsh conditions, and complex purification procedures.[4] This guide details the application of ultrasonic irradiation, a green and efficient energy source, to overcome these limitations and accelerate the synthesis of triazole acetamide derivatives.

Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium.[5][6] The formation, growth, and violent collapse of microscopic bubbles generate localized hot spots with extreme temperatures (ca. 5000 K) and pressures (ca. 1000 atm).[4] This phenomenon dramatically enhances reaction rates, improves yields, and often leads to cleaner products with shorter reaction times compared to conventional heating methods.[7][8] For drug development professionals, this translates to faster lead optimization, reduced energy consumption, and a more sustainable approach to chemical synthesis.[9]

This document provides a comprehensive overview of the principles of sonochemistry in this context, detailed, field-proven protocols for the synthesis of both 1,2,3- and 1,2,4-triazole acetamide derivatives, and methods for their characterization.

The Sonochemical Advantage: Why Ultrasound?

The application of ultrasound in the synthesis of triazole acetamide derivatives offers several distinct advantages over classical synthetic routes:

  • Accelerated Reaction Times: Sonication can dramatically reduce reaction times from many hours to mere minutes.[10]

  • Increased Yields and Purity: The enhanced mass transfer and energy input from cavitation often lead to higher yields and cleaner reaction profiles, simplifying purification.[9][10]

  • Milder Reaction Conditions: Many ultrasound-assisted reactions can be conducted at lower temperatures, preserving sensitive functional groups and reducing the formation of byproducts.[7]

  • Energy Efficiency: By localizing energy directly into the reacting system, sonochemistry can be more energy-efficient than conventional heating methods.[11]

  • Enhanced Mass Transfer: The microjets and shockwaves generated during cavitation improve mixing and mass transport, particularly in heterogeneous reactions.[6]

Visualizing the Workflow: From Reagents to Products

The general workflow for the ultrasound-assisted synthesis of triazole acetamide derivatives is a streamlined process designed for efficiency and high throughput.

Ultrasound_Synthesis_Workflow cluster_Reagents Starting Materials cluster_Reaction Sonochemical Reaction cluster_Processing Work-up & Purification cluster_Analysis Characterization Reagents Triazole Precursor (e.g., azide, alkyne, hydrazide) & Acetamide Moiety Precursor (e.g., haloacetamide) Ultrasound Ultrasonic Irradiation (Solvent, Catalyst, Controlled Temp.) Reagents->Ultrasound Mixing Workup Filtration / Extraction Ultrasound->Workup Reaction Completion Purification Crystallization / Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) & Purity Assessment Purification->Analysis Pure Product

Caption: General workflow for ultrasound-assisted synthesis.

Protocol 1: Ultrasound-Assisted Synthesis of 1,2,3-Triazole Acetamide Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[12] Ultrasound irradiation can further enhance the efficiency of this reaction.[13]

Experimental Protocol

Materials:

  • Appropriately substituted organic azide

  • Terminal alkyne bearing an acetamide functionality (or a precursor)

  • Copper(I) source (e.g., CuI, or a Cu(II) salt with a reducing agent like sodium ascorbate)

  • Solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Reagent Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent system (e.g., 5 mL of a 1:1 mixture of t-BuOH/H₂O).

  • Catalyst Addition: Add the copper(I) catalyst. If using a Cu(II) source like CuSO₄·5H₂O (0.1 mmol, 10 mol%), also add a reducing agent such as sodium ascorbate (0.2 mmol, 20 mol%).

  • Sonication: Place the reaction vessel in an ultrasonic bath. Irradiate the mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (typically 15-60 minutes).[14] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,3-triazole acetamide derivative.[15]

Mechanism of Sonochemical Enhancement in CuAAC

Sonochemical_CuAAC_Mechanism cluster_Ultrasound Acoustic Cavitation cluster_Reaction Chemical Reaction Enhancement Cavitation Ultrasound Waves Bubbles Bubble Collapse (High T & P) Cavitation->Bubbles Induces MassTransfer Increased Mass Transfer & Mixing Bubbles->MassTransfer Generates Microjets & Shockwaves Catalyst Catalyst Surface Activation (Desorption of Products) Bubbles->Catalyst Cleans & Activates Kinetics Accelerated Reaction Kinetics MassTransfer->Kinetics Catalyst->Kinetics

Caption: How ultrasound enhances the CuAAC reaction.

Protocol 2: Ultrasound-Assisted Synthesis of 1,2,4-Triazole Acetamide Derivatives

This protocol outlines a one-pot synthesis of 1,2,4-triazole derivatives from hydrazides and isothiocyanates, followed by alkylation with a haloacetamide.

Experimental Protocol

Materials:

  • Aromatic or aliphatic acid hydrazide

  • Substituted isothiocyanate

  • 2-Chloro-N-substituted acetamide

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or Ethanol)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Thiosemicarbazide Formation: In a reaction flask, combine the acid hydrazide (1.0 mmol) and the isothiocyanate (1.0 mmol) in the chosen solvent (5 mL). Irradiate the mixture in an ultrasonic bath at room temperature for 10-20 minutes.

  • Cyclization: Add a base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture. Continue sonication at an elevated temperature (e.g., 70-80°C) for 30-60 minutes to facilitate the cyclization to the 1,2,4-triazole-3-thiol intermediate.

  • Alkylation: To the same reaction mixture, add the 2-chloro-N-substituted acetamide (1.1 mmol). Continue ultrasonic irradiation at the same temperature until the reaction is complete as monitored by TLC (typically 1-2 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole acetamide derivative.[10]

Data Presentation and Characterization

The synthesized triazole acetamide derivatives should be thoroughly characterized to confirm their structure and purity.

Spectroscopic and Physical Data

A summary of expected characterization data for a representative triazole acetamide derivative is presented below.

Analysis Expected Results
Melting Point A sharp and defined melting point range indicates high purity.
FT-IR (cm⁻¹) Characteristic peaks for N-H (amide, ~3300), C=O (amide, ~1670), C=N, and aromatic C=C stretching.[15]
¹H NMR (ppm) Signals corresponding to aromatic protons, the acetamide N-H proton, methylene protons, and a characteristic singlet for the triazole C-H proton (for 1,2,3-triazoles, typically δ 7.5-8.5 ppm).[11][15]
¹³C NMR (ppm) Resonances for all unique carbon atoms, including the amide carbonyl, aromatic carbons, and triazole ring carbons.[12]
Mass Spec. (MS) A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound.[11]
Elemental Analysis Experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.[11]
Comparative Synthesis Data

The efficiency of the ultrasound-assisted method is best illustrated by comparing it to conventional synthetic protocols.

Parameter Conventional Method Ultrasound-Assisted Method Reference
Reaction Time 16-26 hours40-80 minutes[10]
Yield 60-75%75-89%[10]
Temperature Often requires reflux45-55 °C[10]
Energy Input High (prolonged heating)Low (short duration)[7][11]

Troubleshooting and Field-Proven Insights

  • Low Yields: Ensure the ultrasonic bath has been degassed before use to maximize cavitation efficiency. The position of the reaction vessel within the bath can also affect energy transfer; find the "hot spot" for optimal results. For probe sonicators, ensure the probe tip is sufficiently submerged but not touching the vessel walls.

  • Incomplete Reactions: If a reaction stalls, consider a slight increase in temperature or sonication time. The choice of solvent can also be critical; solvents with a lower vapor pressure are generally more effective for sonochemistry.

  • Catalyst Deactivation: In CuAAC reactions, the use of a ligand to stabilize the Cu(I) oxidation state can prevent catalyst deactivation and improve yields.[14]

  • Safety: Ultrasound generators can produce significant noise; always use appropriate hearing protection. Be mindful of the potential for localized heating and ensure the reaction temperature is monitored and controlled.

Conclusion

Ultrasound-assisted synthesis is a powerful and sustainable tool for the rapid and efficient production of triazole acetamide derivatives.[8] By leveraging the principles of acoustic cavitation, researchers can significantly reduce reaction times, improve yields, and operate under milder conditions compared to traditional methods.[7][10] The protocols and insights provided in this guide offer a solid foundation for scientists and drug development professionals to integrate sonochemistry into their synthetic workflows, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry.
  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. ResearchGate.
  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI.
  • Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. ResearchGate.
  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents. MDPI.
  • Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. MDPI.
  • Ultrasonic Irradiation as an Energy Source to Catalyze the Formation of a New Bioactive Sulfonylphthalimide. MDPI.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. Available at: [Link]

  • Sonochemical parallel synthesis of novel 1,2,3-triazoles utilizing gold-supported titania catalyst. ResearchGate. Available at: [Link]

  • Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. RSC Publishing. Available at: [Link]

  • Ultrasound in synthetic organic chemistry. e-Class. Available at: [Link]

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry.
  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. Unknown Source.
  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PMC. Available at: [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega. Available at: [Link]

  • Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Deriv
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]

  • Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. MDPI. Available at: [Link]

  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Unknown Source.

Sources

Application Note: Microwave-Assisted Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Target Scaffold

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide represents a privileged pharmacophore in medicinal chemistry.[1] The linkage of a 1,2,4-triazole ring to a lipophilic phenyl domain via an acetamide spacer is a structural motif found in numerous anticonvulsant, antifungal, and antimicrobial agents. This specific scaffold balances the polarity of the triazole (hydrogen bond acceptor) with the lipophilicity of the phenyl ring, optimizing blood-brain barrier (BBB) penetration for CNS-active targets.

The Microwave Advantage

Conventional synthesis of this molecule typically involves refluxing 2-chloro-N-phenylacetamide with 1,2,4-triazole in solvents like acetone or acetonitrile for 6–12 hours. These methods suffer from:

  • Prolonged reaction times: Bottlenecks in library generation.

  • Thermal degradation: Extended heating can lead to oxidative byproducts.

  • Solvent waste: High volumes of volatile organic compounds (VOCs).

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. The dipolar polarization of the amide and triazole moieties allows for rapid, internal heating, reducing reaction times from hours to minutes while often improving regioselectivity (N1 vs. N4 alkylation).

Part 2: Reaction Engineering & Mechanism

Retrosynthetic Analysis

The synthesis is designed as a convergent two-step protocol.

  • Step A (Linker Synthesis): N-acylation of aniline with chloroacetyl chloride.

  • Step B (Heterocyclic Coupling): SN2 nucleophilic substitution of the chloride by the 1,2,4-triazole anion.

Mechanistic Pathway & Workflow

The following diagram details the reaction workflow and the specific electronic mechanism of the critical coupling step.

ReactionPathway cluster_mechanism Mechanism of Step 2 (Coupling) Aniline Aniline (Nucleophile) Intermediate 2-Chloro-N-phenylacetamide (Electrophile) Aniline->Intermediate Step 1: N-Acylation (MW: 5-10 min) CAC Chloroacetyl Chloride CAC->Intermediate MW_Reactor Microwave Reactor (300W, 80-100°C) Intermediate->MW_Reactor Step 2: SN2 Coupling Triazole 1,2,4-Triazole (Nucleophile) Triazole->MW_Reactor Base K2CO3/TEA (Base) Base->MW_Reactor Product N-phenyl-2-(1,2,4-triazol-1-yl)acetamide (Target) MW_Reactor->Product 10-15 min Recrystallization Deprotonation Triazole Deprotonation (Formation of Azolide Ion) Attack Nucleophilic Attack (N1 on Alpha-Carbon) Deprotonation->Attack Leaving Chloride Departure Attack->Leaving

Figure 1: Synthetic workflow and mechanistic cascade for the microwave-assisted synthesis of triazole-acetamides.

Part 3: Experimental Protocols

Protocol A: Synthesis of Intermediate (2-Chloro-N-phenylacetamide)

Rationale: While commercially available, in-house synthesis allows for rapid derivatization of the phenyl ring (e.g., adding fluoro/chloro substituents) for SAR studies.

Reagents:

  • Aniline (1.0 equiv)[2]

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Setup: In a microwave-transparent vessel (10 mL or 30 mL), dissolve Aniline (10 mmol) in ACN (15 mL). Add TEA (12 mmol).

  • Addition: Cool the vessel to 0°C (ice bath). Add Chloroacetyl chloride (12 mmol) dropwise. Caution: Exothermic.

  • Irradiation: Seal the vessel. Place in the microwave reactor.

    • Mode: Dynamic Power

    • Set Temperature: 60°C

    • Power Limit: 300 W

    • Hold Time: 5 minutes

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The solid product precipitates immediately.

  • Purification: Filter the solid. Wash with dilute HCl (to remove unreacted aniline) and then water. Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 85–95%

    • Appearance: White/Off-white needles.

Protocol B: Coupling Reaction (Triazole Insertion)

Rationale: This is the critical step. The use of K2CO3 generates the triazolate anion in situ. Microwave irradiation accelerates the sluggish SN2 attack on the sterically hindered alpha-carbon.

Reagents:

  • 2-Chloro-N-phenylacetamide (Intermediate from Protocol A) (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Acts as a Finkelstein catalyst.

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol.

Procedure:

  • Setup: In a 10 mL microwave vial, combine:

    • 2-Chloro-N-phenylacetamide (2 mmol, ~339 mg)

    • 1,2,4-Triazole (2.4 mmol, ~166 mg)

    • K₂CO₃ (4 mmol, ~552 mg)

    • KI (0.2 mmol, ~33 mg)

    • DMF (3-4 mL)

  • Pre-Stir: Stir for 1 minute at room temperature to ensure homogeneity.

  • Irradiation:

    • Mode: Dynamic Power (IR Sensor Control)

    • Set Temperature: 100°C (if using Ethanol) or 120°C (if using DMF)

    • Power Limit: 150–300 W

    • Ramp Time: 2 minutes

    • Hold Time: 10–15 minutes

    • Note: Monitor pressure if using Ethanol.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:1). The starting material (Rf ~0.6) should disappear, and a lower spot (Product, Rf ~0.3) should appear.

  • Workup:

    • If DMF used: Pour mixture into crushed ice (50 g). Stir vigorously. The product will precipitate as a solid.

    • If Ethanol used: Evaporate solvent under reduced pressure.[3] Resuspend residue in water to dissolve inorganic salts (KCl), then filter the insoluble organic product.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

Part 4: Data Analysis & Optimization

Comparative Efficiency

The following table contrasts the microwave protocol against traditional thermal methods (Reflux).

ParameterConventional RefluxMicrowave Irradiation (Protocol B)Improvement Factor
Reaction Time 6 – 12 Hours10 – 15 Minutes24x – 48x Faster
Solvent Acetone/Acetonitrile (High Vol)DMF/Ethanol (Low Vol)Green Chemistry
Yield 60 – 70%85 – 92%+20% Yield
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Energy Efficient
Purity (Crude) Moderate (Side products)High (Cleaner profile)Simplified Workup
Troubleshooting & Critical Control Points
  • Regioselectivity (N1 vs N4): 1,2,4-Triazole can alkylate at N1, N2, or N4 positions. Under basic conditions (K₂CO₃) in polar aprotic solvents (DMF), N1-alkylation is thermodynamically favored and is the dominant product.

    • QC Check: 1H NMR is definitive. The N1-isomer typically shows a larger separation in chemical shift between the two triazole protons (C3-H and C5-H) compared to the symmetrical N4-isomer.

  • Moisture Sensitivity: The chloroacetamide intermediate is relatively stable, but the reaction environment should be dry to prevent hydrolysis of the amide bond back to aniline. Use anhydrous DMF.

  • Safety: 2-Chloro-N-phenylacetamide is a skin irritant and potential sensitizer. Handle with gloves. Microwave vessels must be rated for the pressures generated by Ethanol at 100°C (~2-3 bar).

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. RSC Advances. [Link]

  • Microwave-Assisted Synthesis of N-substituted-2-((1,2,4-triazol-3-yl)thio)acetamide derivatives. National Institutes of Health (NIH) / PMC. [Link]

  • Microwave-Assisted Organic Synthesis (MAOS): A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Sciences. [Link]

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Scielo / South African Journal of Chemistry. [Link]

Sources

Crystallization solvents for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a pharmacologically significant scaffold, often utilized as an intermediate in the synthesis of anticonvulsant and antifungal agents. Its structure comprises three distinct domains: a lipophilic phenyl ring, a polar acetamide linker, and a hydrophilic 1,2,4-triazole moiety. This amphiphilic nature dictates that purification cannot rely on a single polarity extreme.

This application note details the Ethanol-Water Recrystallization System as the primary protocol, chosen for its ability to simultaneously remove unreacted hydrophilic starting materials (1,2,4-triazole) and lipophilic precursors (2-chloro-N-phenylacetamide).

Physicochemical Profile & Solvent Logic

Structural Analysis

The molecule functions as a "molecular switch" of solubility:

  • Hydrophobic Domain: The phenyl ring drives solubility in non-polar organics (Dichloromethane, Ethyl Acetate).

  • Hydrophilic Domain: The 1,2,4-triazole ring and amide linkage act as hydrogen bond acceptors (N) and donors (NH). This provides solubility in alcohols and polar aprotic solvents (DMSO, DMF).

Impurity Profile

Understanding the synthesis allows us to target specific impurities during crystallization:

Impurity TypeSourceSolubility CharacteristicRemoval Strategy
1,2,4-Triazole Excess ReagentHighly Water SolubleRetained in aqueous mother liquor.
2-Chloro-N-phenylacetamide Starting MaterialLipophilicRetained in organic mother liquor (Ethanol/EtOAc).
Inorganic Salts (KCl/NaCl) Byproduct of alkylationWater SolubleRemoved via hot filtration or aqueous wash.
Oligomers/Colorants Thermal degradationVariableAdsorption by Activated Carbon.

Solvent Screening Strategy

While Ethanol/Water is the standard, specific impurity profiles may require alternative systems.

Solvent SystemRatio (v/v)ClassificationApplication
Ethanol : Water 70:30 to 50:50 Primary (Binary) Standard purification. Balances yield and purity.
Methanol 100%Single SolventHigh solubility; best for small-scale, high-purity polishing.
Ethyl Acetate : Hexane 60:40Binary (Non-polar)Used if the product "oils out" in aqueous systems.
Acetonitrile 100%Single SolventSpecialized for removing highly polar organic impurities.

Detailed Protocols

Protocol A: Binary Recrystallization (Ethanol/Water)

Target: Removal of unreacted triazole and inorganic salts.

Materials:

  • Crude N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

  • Solvent A: Absolute Ethanol (99%)

  • Solvent B: Deionized Water

  • Activated Carbon (Optional)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If solid does not dissolve completely, add Ethanol in 1 mL increments. If inorganic salts remain (cloudy white suspension), perform a hot filtration immediately.

  • Carbon Treatment (Optional but Recommended):

    • If the solution is colored (yellow/brown), remove heat briefly.

    • Add Activated Carbon (5% w/w).

    • Reflux for 10 minutes.

    • Filter hot through a Celite pad to remove carbon.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the clear ethanolic solution at near-boiling temperature.

    • Slowly add hot water (approx. 60-70°C) dropwise.

    • Stop addition the moment a persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution again.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Rinse the filter cake with a cold 50:50 Ethanol:Water mixture (pre-chilled).

    • Drying: Dry in a vacuum oven at 50°C for 4-6 hours.

Protocol B: Trituration (For Sticky/Oily Solids)

Target: If the crude product is a sticky gum/oil (common if residual DMF/DMSO is present).

  • Suspend the crude gum in Diethyl Ether or cold Ethyl Acetate .

  • Sonicate for 15-20 minutes.

  • The mechanical energy and partial solubility of impurities will often induce the gum to solidify into a powder.

  • Filter the solid and proceed to Protocol A.

Process Visualization

PurificationWorkflow Start Crude N-phenyl-2-(1,2,4-triazol-1-yl)acetamide Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove Salts) CheckSol->HotFilter No (Salts present) Carbon Add Activated Carbon (Decolorize) CheckSol->Carbon Yes (Colored) HotFilter->Carbon AntiSolvent Add Hot Water (Anti-Solvent) until Turbidity Carbon->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold EtOH:H2O (1:1) Filter->Wash Dry Dry (Vacuum Oven, 50°C) Wash->Dry

Figure 1: Decision logic and workflow for the binary recrystallization of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out (Product forms liquid droplets instead of crystals)Temperature too high or solvent ratio incorrect.Re-heat to dissolve. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used.Concentrate the mother liquor by rotary evaporation and repeat cooling.
Colored Crystals Trapped organic impurities.Repeat Protocol A using Activated Carbon. Ensure the wash step is thorough.
Melting Point Depression Wet crystals or residual solvent.Ensure drying is complete. Water trapped in the lattice can lower MP significantly.

References

  • Synthesis and Anticonvulsant Activity of Triazole Derivatives. Source: Kadadevar, D., et al. (2011).[1] International Journal of ChemTech Research. Describes the synthesis and purification (methanol recrystallization) of N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3ylamino] acetamides.

  • Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: MDPI (2025). Provides detailed experimental data on the synthesis and purification of related triazolyl-phenylacetamides, confirming ethanol/water utility.

  • Synthesis and Crystal Structure of N-phenyl-2-(phenylsulfanyl)acetamide. Source: NIH/PubMed Central. Demonstrates the purification of the structurally analogous phenylsulfanyl acetamide using water/ethanol systems.

  • Common Solvents for Crystallization. Source: University of Pittsburgh. General reference for solvent polarity and selection strategies for amides and nitrogen heterocycles.

Sources

In vitro antimicrobial assay protocols for triazole acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Triazole acetamides represent a promising hybrid scaffold in medicinal chemistry, combining the ergosterol-inhibiting properties of the triazole ring with the pharmacokinetically favorable acetamide linker. However, the lipophilic nature of these synthetic derivatives often leads to precipitation in aqueous media, causing false negatives in standard optical density (OD) assays. This guide provides a robust, field-proven workflow for evaluating these compounds, utilizing a Resazurin-Modified Microdilution Assay to overcome solubility artifacts, strictly adhering to CLSI M07 (Bacteria) and M27 (Fungi) standards.

Part 1: Compound Management & Solubilization

The Failure Point: Most synthetic triazole acetamides fail in biological assays not due to lack of potency, but due to poor solubility or solvent toxicity. The Solution: A "Double-Dilution" strategy to ensure the final DMSO concentration remains


 while preventing compound "crashing" upon contact with media.
Protocol: The "Double-Dilution" Method
  • Master Stock: Dissolve the solid triazole acetamide in 100% DMSO to a concentration of 10,240 µg/mL . Vortex until clear.

  • Intermediate Stock (100x): Dilute the Master Stock 1:10 into the assay media (e.g., CAMHB) is usually a mistake. Instead , create a secondary stock in DMSO if necessary, or dilute directly into the plate only if using a digital dispenser.

    • Manual Pipetting Strategy: Prepare a 100x Working Stock in 100% DMSO.

  • Assay Plate Prep: When 2 µL of the 100x stock is added to 198 µL of media, the final DMSO concentration is 1% .

    • Critical Note:Candida spp.[1][2][3][4][5] are sensitive to DMSO >1%.[6] S. aureus can tolerate up to 4%, but 1% is the universal safety ceiling to prevent solvent-induced inhibition.

Part 2: Primary Screen (MIC Determination)

Method: Resazurin-Based Broth Microdilution Why Resazurin? Synthetic triazole acetamides often form micro-precipitates in Muller-Hinton Broth. These precipitates scatter light, artificially inflating OD600 readings (False Growth). Resazurin (Alamar Blue) is a metabolic dye that turns from Blue (Non-fluorescent) to Pink (Fluorescent) only in the presence of viable cells, ignoring precipitates.[7]

Materials
  • Bacteria Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

  • Fungi Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Dye: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Controls: Fluconazole (Antifungal), Ciprofloxacin (Antibacterial).

Experimental Workflow

MIC_Workflow Stock Compound Stock (100% DMSO) Dilution Serial Dilution (2-fold in Plate) Stock->Dilution Dispense Inoculum Inoculum Addition (5x10^5 CFU/mL) Dilution->Inoculum + Bacteria/Fungi Incubation Incubation (35°C, 18-24h) Inoculum->Incubation Dye Add Resazurin (Incubate 2-4h) Incubation->Dye Readout Visual/Fluorometric Readout Dye->Readout Blue=Dead Pink=Alive

Figure 1: The Resazurin-Modified MIC workflow designed to bypass solubility artifacts common in triazole acetamide testing.

Step-by-Step Protocol
  • Plate Setup: Dispense 100 µL of CAMHB (Bacteria) or RPMI (Fungi) into all wells of a 96-well flat-bottom plate.

  • Compound Addition: Add 100 µL of the test compound (at 2x desired top concentration, max 1% DMSO final) to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.

    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Prepare a 0.5 McFarland standard suspension.

    • Dilute bacteria 1:100 (resulting in

      
       CFU/mL).
      
    • Add 100 µL of inoculum to wells 1–11. Final volume = 200 µL; Final Inoculum =

      
       CFU/mL.
      
  • Incubation:

    • Bacteria:

      
      C for 16–20 hours.
      
    • Candida spp.:

      
      C for 24–48 hours.
      
  • Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2–4 hours.

  • Scoring:

    • Blue: No growth (Inhibition).

    • Pink: Growth.[6][9]

    • MIC: The lowest concentration well that remains blue.[10][11]

Part 3: Secondary Characterization (MBC/MFC)

While MIC defines inhibition, distinguishing bacteriostatic (stops growth) from bactericidal (kills) activity is vital for triazole acetamides.

  • Sampling: From the MIC well and the two wells above the MIC (supramic), remove 10 µL.

  • Plating: Spot these aliquots onto Agar plates (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate for 24 hours.

  • Calculation:

    • Count colonies.

    • MBC/MFC is the concentration that kills

      
       of the initial inoculum.
      
    • Threshold: If Initial Inoculum was

      
       CFU/mL, the spot (10 µL) contained 5,000 cells. 
      
      
      
      colonies indicates bactericidal activity.

Part 4: Mechanistic Validation (Ergosterol Pathway)

Triazole acetamides generally target Lanosterol 14


-demethylase (CYP51). To validate this mechanism, perform an Ergosterol Binding/Quantification Assay .
Data Presentation: Expected Profile

A successful triazole acetamide candidate should exhibit the following profile:

AssayMetricTarget ValueInterpretation
MIC (S. aureus) Concentration

µg/mL
Potent antibacterial activity.
MIC (C. albicans) Concentration

µg/mL
Potent antifungal (comparable to Fluconazole).
MBC/MIC Ratio Ratio

Bactericidal/Fungicidal.
MBC/MIC Ratio Ratio

Bacteriostatic (Typical for azoles).
Cytotoxicity (CC50) Mammalian Cells

µg/mL
Selectivity Index (SI)

.
Pathway Logic

Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Triazole Triazole Acetamide (Inhibitor) Triazole->CYP51 BLOCKS Death Membrane Destabilization & Cell Death Ergosterol->Death Depletion

Figure 2: Mechanism of Action. Triazole acetamides target CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to fungal membrane collapse.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[9][12][13] Wayne, PA: CLSI.[1][3]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1][3][4] Wayne, PA: CLSI.[1][3]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro. Diagnostic Microbiology and Infectious Disease, 75(1), 60-63.[2]

  • Bitu, M., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Medicine and Clinical Practice.

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2,4-Triazole Regioselectivity (N1 vs N2/N4)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers encountering regioselectivity challenges in the alkylation of 1,2,4-triazoles. It is structured to function as a Tier 3 Support Knowledge Base, addressing complex mechanistic and experimental queries.

Ticket Subject: Controlling and identifying N-alkylation isomers in 3-substituted-1,2,4-triazoles. Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Core Issue Overview

The alkylation of 1,2,4-triazoles is an ambident nucleophile problem. While the anion is delocalized, the reaction outcome is governed by the interplay of steric hindrance , tautomeric equilibrium , and electronic effects of substituents at the C3/C5 positions.

For a 3-substituted-1,2,4-triazole (where C5 is unsubstituted), three alkylation sites are theoretically possible, leading to distinct regioisomers:

  • N1-Alkylation: Yields 1-alkyl-3-substituted-1,2,4-triazole (Generally favored sterically).

  • N2-Alkylation: Yields 1-alkyl-5-substituted-1,2,4-triazole (Renumbered; often favored in specific electronic environments or fused systems).

  • N4-Alkylation: Yields 4-alkyl-3-substituted-1,2,4-triazole (Often a minor byproduct, but can be significant with specific directing groups).

Note on Nomenclature: In literature, "N2-alkylation" of a 3-substituted precursor often refers to the formation of the 1,5-disubstituted product. This guide uses the standard IUPAC final product numbering to avoid confusion.

Diagnostic Workflow

Before optimizing conditions, you must confirm which isomer(s) you are producing. Use the following decision tree to guide your analysis.

Triazole_Alkylation_Workflow Start Start: Alkylation Reaction Mixture TLC TLC/LCMS Analysis Start->TLC SingleSpot Single Major Spot? TLC->SingleSpot MultiSpot Multiple Spots (Isomers) TLC->MultiSpot NMR_Analysis 1H NMR & NOE Analysis SingleSpot->NMR_Analysis MultiSpot->NMR_Analysis Isomer_N1 Isomer N1 (1-alkyl-3-R) NOE: Alkyl ↔ H-5 (Strong) NOE: Alkyl ↔ R-3 (None) NMR_Analysis->Isomer_N1 Pattern A Isomer_N2 Isomer N2 (1-alkyl-5-R) NOE: Alkyl ↔ R-5 (Strong) NOE: Alkyl ↔ H-3 (None) NMR_Analysis->Isomer_N2 Pattern B Isomer_N4 Isomer N4 (4-alkyl-3-R) NOE: Alkyl ↔ H-5 (Med) NOE: Alkyl ↔ R-3 (Med) NMR_Analysis->Isomer_N4 Pattern C Optimization Go to Troubleshooting (Section 3) Isomer_N2->Optimization Undesired? Isomer_N4->Optimization Undesired?

Figure 1: Decision pathway for identifying and addressing triazole alkylation isomers.

Troubleshooting & FAQs

Scenario A: "I am getting a mixture of N1 and N2 isomers."

Root Cause: The tautomeric equilibrium of the starting material allows alkylation at both nitrogens adjacent to the carbon atoms. While N1 is usually less sterically hindered (distal to the C3-substituent), the N2 position (proximal to the C3-substituent) can be reactive, especially if the substituent (R) has specific electronic coordination effects or if the reaction is under thermodynamic control.

Solution:

  • Switch to Kinetic Control: Use a strong base (NaH) in a polar aprotic solvent (DMF or THF) at low temperatures (

    
    ). This favors the irreversible alkylation of the most accessible nitrogen (N1).
    
  • Steric Modulation: If R is small (e.g., Methyl), N2 alkylation is more likely. Increasing the bulk of the alkylating agent can improve N1 selectivity.

Scenario B: "I specifically need the N2-alkylated product (1-alkyl-5-substituted)."

Root Cause: This is the "anti-steric" product. Direct alkylation rarely favors this unless the C3-substituent directs the incoming electrophile.

Solution:

  • Method 1 (Directing Groups): If the C3-substituent contains a hydrogen-bond donor or a coordinating atom (e.g., S-benzyl, see Ref 1), it may direct the alkylating agent to N2 via pre-coordination.

  • Method 2 (Cyclization): The most reliable way to make 1,5-disubstituted-1,2,4-triazoles is de novo synthesis (e.g., reaction of an N-substituted hydrazine with a nitrile or imidate) rather than alkylating a pre-formed triazole ring.

Scenario C: "How do I definitively distinguish the isomers by NMR?"

Technical Insight: Simple 1H NMR chemical shifts are often insufficient due to solvent dependence. NOE (Nuclear Overhauser Effect) is the gold standard.

FeatureN1-Isomer (1-alkyl-3-R)N2-Isomer (1-alkyl-5-R)N4-Isomer (4-alkyl-3-R)
Structure Alkyl is distal to R.Alkyl is proximal to R.Alkyl is between R and H.
NOE Signal Strong NOE between Alkyl-H and Ring H-5 .Strong NOE between Alkyl-H and Substituent R .NOE to both Ring H-5 and Substituent R.
13C NMR C5 is often more shielded than C3.C3 and C5 shifts invert relative to N1 isomer.C3 and C5 often appear equivalent if R=H (symmetry).

Experimental Protocols

Protocol A: Kinetic N1-Selective Alkylation

Best for: Maximizing the 1-alkyl-3-substituted isomer.

  • Reagents: 3-Substituted-1,2,4-triazole (1.0 equiv), Sodium Hydride (60% dispersion, 1.1 equiv), Alkyl Halide (1.1 equiv), DMF (anhydrous).

  • Procedure:

    • Cool a solution of triazole in DMF to

      
       under inert atmosphere (
      
      
      
      /Ar).
    • Add NaH portion-wise. Evolution of

      
       gas will be observed. Stir for 30 min to ensure complete deprotonation (formation of the triazolate anion).
      
    • Add the alkyl halide dropwise.

    • Maintain at

      
       for 1 hour, then allow to warm to RT.
      
    • Quench: Carefully add water. Extract with EtOAc.

  • Why this works: The triazolate anion is formed quantitatively. Attack at N1 is kinetically favored due to lower steric hindrance from the C3 substituent.

Protocol B: Synthesis of 4-Alkyl-1,2,4-Triazoles (Symmetric)

Best for: Unsubstituted triazole alkylation targeting the N4 position.

  • Reagents: 1,2,4-Triazole, Alkyl Halide, No Base (or weak base), High Temperature.

  • Procedure:

    • Heat the triazole and alkyl halide in toluene or neat (if liquid) at reflux.

    • Note: Under neutral/acidic conditions (quaternization followed by deprotonation), the N4 position can sometimes be accessed or equilibrated, though N1 is still dominant in basic conditions.

    • Alternative: Use Transamination methods (Ref 2) for high specificity.

Mechanistic Insight: The Role of Tautomerism

The regioselectivity is fundamentally driven by the tautomeric preference of the starting material.

Tautomerism T1 1H-Tautomer (Most Stable) Anion Triazolate Anion (Delocalized) T1->Anion -H+ T2 2H-Tautomer (Less Stable) T2->Anion -H+ T4 4H-Tautomer (Least Stable) T4->Anion -H+ Product_N1 Product_N1 Anion->Product_N1 Alkylation (Major) Kinetic Path Product_N2 Product_N2 Anion->Product_N2 Alkylation (Minor) Steric/Electronic Dep. Product_N4 Product_N4 Anion->Product_N4 Alkylation (Rare)

Figure 2: Tautomeric equilibria leading to the common triazolate intermediate.

Key Takeaway: Since the anion is the common intermediate in basic conditions, the product ratio is determined by the relative nucleophilicity of the nitrogen atoms in the transition state. N1 is generally the most nucleophilic and least hindered site.

References

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

  • Dale, H. J. A., Hodges, G., & Lloyd-Jones, G. C. (2019).[1] Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., et al. (2005). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters.

Sources

Troubleshooting low solubility of triazole acetamides in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility in Biological Assays Application Scientist: Dr. A. Vance, Senior Lead, Assay Development Last Updated: February 26, 2026

Introduction: The Triazole Acetamide Paradox

Welcome to the technical support portal. You are likely here because your triazole acetamide candidates—promising for their rigid pharmacophores and metabolic stability—are failing in biological assays.

The Core Issue: Triazole acetamides often suffer from "Brick Dust" syndrome. The flat, aromatic triazole ring promotes strong


 stacking interactions, while the acetamide linker adds hydrogen bond donors/acceptors that increase crystal lattice energy. When you dilute a 10 mM DMSO stock into aqueous buffer (PBS or media), the hydrophobic effect drives these molecules to aggregate rapidly, causing two common false results:
  • False Negatives: The compound precipitates, lowering the effective concentration below the

    
    .
    
  • False Positives: Colloidal aggregates sequester the target protein (common in kinase and protease assays).

This guide provides a self-validating troubleshooting framework to distinguish true potency from solubility artifacts.

Part 1: Diagnosis – Is It Potency or Precipitation?

Before changing your chemistry, you must confirm if the assay failure is physical (solubility) or biological (affinity).

Q: How do I distinguish between low potency and "crash-out"?

A: You cannot rely on visual inspection alone. Micro-precipitates are often invisible to the naked eye but devastating to assay light paths.

The Self-Validating Protocol: Nephelometry / Absorbance Check Run a "mock" assay plate without the biological target (cells/enzymes) but with all buffers and compound dilutions.

  • Prepare Plate: Replicate your assay's serial dilution in clear-bottom plates.

  • Read Absorbance: Measure

    
     (optical density at 650 nm). Soluble compounds have an OD near 0.0. Aggregates scatter light, causing a spike in OD.
    
  • Validate: If

    
     at concentrations near your expected 
    
    
    
    , your data is compromised by solubility.
Diagnostic Workflow

Use the following logic flow to determine your next step.

SolubilityDiagnosis Start Compound Fails in Assay CheckOD Run Mock Plate Measure OD @ 650nm Start->CheckOD ResultHigh OD > 0.05 (Light Scattering) CheckOD->ResultHigh Turbid ResultLow OD < 0.05 (Clear Solution) CheckOD->ResultLow Clear StepDLS Optional: Dynamic Light Scattering (DLS) to confirm particle size ResultHigh->StepDLS ActionSolubility Issue: SOLUBILITY Go to Part 2 (Formulation) ResultHigh->ActionSolubility ActionBiology Issue: POTENCY Re-evaluate SAR / Target Engagement ResultLow->ActionBiology StepDLS->ActionSolubility

Figure 1: Diagnostic logic to distinguish solubility artifacts from true biological inactivity.

Part 2: Solvent & Formulation Strategies

Q: My compound precipitates immediately upon adding media. Why?

A: This is "Solvent Shock." When you pipette 100% DMSO stock directly into aqueous media, the dielectric constant changes instantly from ~47 (DMSO) to ~80 (Water). The solubility of lipophilic triazoles drops exponentially (log-linear decay) in that mixing zone, causing rapid nucleation [1].

Solution: The "Step-Down" Dilution Never jump from 100% DMSO to 0.1% DMSO in one step for difficult compounds. Use an intermediate dilution plate containing a co-solvent.[1]

Q: Which co-solvents work best for Triazole Acetamides?

Triazoles respond exceptionally well to Cyclodextrins (specifically HP-


-CD) because the hydrophobic triazole ring fits into the cyclodextrin cavity while the hydrophilic exterior interacts with the buffer [2].

Table 1: Solvent System Compatibility Matrix

Additive / SolventRecommended Conc.[2][3][4]Mechanism of ActionPros for TriazolesCons
DMSO (Standard) < 0.5% (Final)Universal solventGood stock stabilityCauses "shock" precipitation; affects enzyme kinetics [3].
HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
0.1% - 1.0%Inclusion complexGold Standard. Encapsulates hydrophobic ring; prevents aggregation.Can sequester cholesterol from cell membranes if >10mM.
PEG 400 1% - 5%Cosolvent / Dielectric modifierDisrupts water lattice; improves linear solubility.High viscosity; can interfere with pipetting accuracy.
Tween 80 0.01% - 0.05%Surfactant / Micelle formationPrevents nucleation; stabilizes colloids.High Critical Micelle Concentration (CMC) risk; can lyse sensitive cells.

Part 3: Optimized Experimental Protocols

Protocol A: The "Intermediate Step" Serial Dilution

This protocol minimizes the kinetic energy barrier to precipitation.

Materials:

  • Compound Stock (10 mM in DMSO)[3]

  • Intermediate Buffer: 50% DMSO / 50% PBS (or culture media)

  • Final Assay Buffer: PBS or Media + 0.1% BSA (Bovine Serum Albumin acts as a stabilizer).

Workflow:

  • Stock Prep: Start with 10 mM stock in 100% DMSO.

  • Intermediate Plate: Dilute compound 1:20 into the Intermediate Buffer.

    • Result: 500 µM compound in 50% DMSO. (The high DMSO keeps it soluble, but water is introduced gently).

  • Serial Dilution: Perform your serial dilution within this Intermediate Plate (maintaining 50% DMSO).

  • Final Transfer: Transfer 1 µL from the Intermediate Plate to 99 µL of Assay Buffer in the Final Plate.

    • Final Conc: 5 µM compound in 0.5% DMSO.

Protocol B: Cyclodextrin "Rescue" Formulation

If Protocol A fails, use HP-


-CD.
  • Prepare a 20% (w/v) stock of HP-

    
    -CD in water.
    
  • Dilute your compound into this cyclodextrin stock before adding to the assay buffer.

  • Allow 30 mins of shaking at Room Temp to facilitate inclusion complex formation [4].

Visualizing the Optimized Workflow

SerialDilution cluster_0 Intermediate Step (Crucial) Stock 10mM Stock (100% DMSO) Intermed Intermediate Mix 50% DMSO / 50% Buffer Stock->Intermed 1:20 Dilution FinalWell Final Assay Well (0.5% DMSO + Compound) Stock->FinalWell Direct Addition (AVOID) Precip Precipitation Risk (Nucleation) Stock->Precip Direct Addition Dilution Serial Dilution (in 50% DMSO) Intermed->Dilution Titration Dilution->FinalWell 1:100 Transfer (Rapid Mixing)

Figure 2: The "Step-Down" dilution strategy prevents the solvent shock associated with direct DMSO-to-Media transfers.

Part 4: Frequently Asked Questions (Troubleshooting)

Q: Can I heat the media to improve solubility? A: Proceed with caution. While heat improves thermodynamic solubility, biological assays usually run at 37°C. If you heat to 50°C to dissolve, the compound will likely precipitate (supersaturation crash) when it cools to 37°C in the incubator. Rule: Only dissolve at the temperature you intend to assay.

Q: My


 shifts depending on how fast I pipette. Why? 
A:  This is a classic sign of Kinetic Solubility  limits. If you mix slowly, you create local zones of high water/low DMSO, triggering nucleation. If you mix rapidly (vortex or high-speed trituration), you disperse the molecules before nuclei form.
  • Fix: Use automated liquid handlers or reverse pipetting to ensure rapid, turbulent mixing during the final addition step.

Q: Does BSA help? A: Yes. Adding 0.1% BSA (Bovine Serum Albumin) to your assay buffer acts as a "solubility sink." Albumin binds lipophilic compounds non-specifically, keeping them in solution [5].

  • Warning: This reduces the free fraction of the drug. You may see a right-shift in your

    
     (lower potency), but the data will be more reproducible.
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Kinetic solubility in drug discovery. Elsevier .

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Tjernberg, A., et al. (2006). DMSO-related effects in protein characterization.[9][10] Journal of Biomolecular Screening, 11(2), 131-137.

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[5][6][7][8] Molecules, 23(5), 1161.

  • Bohnert, T., & Gan, L. S. (2013).[11] Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994.[11]

Sources

Optimizing reaction time for synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction kinetics and regioselectivity for the synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide . This guide is structured to assist researchers in overcoming the common bottleneck of prolonged reaction times (often >10 hours) while maintaining high regiochemical fidelity for the N1-isomer.

Topic: Optimizing Reaction Kinetics & Regioselectivity

Core Reaction Overview

The synthesis involves the nucleophilic substitution (


) of the chloride in 2-chloro-N-phenylacetamide  by 1,2,4-triazole .
  • Target: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide (N1-isomer).

  • Common Issue: The reaction is kinetically sluggish due to the moderate nucleophilicity of the triazole ring and the poor leaving group ability of the chloride. Conventional reflux methods often require 8–12 hours.

  • Critical Quality Attribute (CQA): Regioselectivity. 1,2,4-Triazole is an ambident nucleophile; alkylation can occur at N1 (desired) or N4 (side product).

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the bifurcation between the thermodynamic (N1) and kinetic (N4) products.

ReactionPathway Triazole 1,2,4-Triazole (Starting Material) Base Base (K2CO3/NaOEt) Deprotonation Triazole->Base Anion Triazolate Anion (Ambident Nucleophile) Base->Anion -H+ TS Transition State (SN2) Anion->TS + Electrophile Electrophile 2-chloro-N-phenylacetamide (Electrophile) N1_Product N1-Isomer (Target) Thermodynamic Product (Major) TS->N1_Product Path A (Preferred) N4_Product N4-Isomer (Impurity) Kinetic Product (Minor) TS->N4_Product Path B

Figure 1: Mechanistic pathway showing the competition between N1 and N4 alkylation sites.

Optimized Protocols

Do not rely on outdated 12-hour reflux protocols. Use one of the following optimized methods depending on your lab's equipment.

Method A: Microwave-Assisted Synthesis (Fastest)

Best for: High-throughput screening, small scale (<5g).

  • Reactants: Dissolve 2-chloro-N-phenylacetamide (1.0 equiv) and 1,2,4-triazole (1.2 equiv) in DMF (5 mL/mmol).

  • Base: Add K₂CO₃ (2.0 equiv). Note: K₂CO₃ is preferred over NaOH to minimize amide hydrolysis.

  • Irradiation: Seal the vessel. Irradiate at 140°C for 10–15 minutes (Power: Dynamic, max 300W).

  • Workup: Pour reaction mixture into crushed ice. The product typically precipitates as a white solid. Filter and wash with cold water.

  • Validation: Check TLC (EtOAc:Hexane 7:3). Rf of product should be distinct from starting chloride.

Method B: Catalytic Acceleration (Conventional)

Best for: Large scale (>10g), labs without microwave reactors.

  • Solvent System: Use Acetone or Acetonitrile (dry).

  • Catalyst (The "Secret Sauce"): Add Potassium Iodide (KI) (10 mol%).

    • Mechanism:[1][2][3][4] KI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.

  • Procedure: Reflux with K₂CO₃ (1.5 equiv) for 2–3 hours .

  • Result: The reaction time is reduced by ~70% compared to non-catalyzed reflux.

Troubleshooting & FAQs

Category 1: Reaction Kinetics (Speed)

Q: My reaction is taking >10 hours and still shows starting material. Why? A: The chlorine atom on the acetamide is a mediocre leaving group, and the nucleophilicity of 1,2,4-triazole is moderate.

  • Fix 1 (Catalysis): Add 10 mol% KI . The transient formation of the iodo-intermediate accelerates the

    
     attack significantly [1].
    
  • Fix 2 (Solvent): Switch from Ethanol to DMF or DMSO . These polar aprotic solvents solvate the cation (K+) better, leaving the triazolate anion "naked" and more reactive.

  • Fix 3 (Energy): If available, use Microwave Irradiation or Ultrasound . Ultrasound (40 kHz) has been shown to reduce reaction times to <60 minutes for similar triazole couplings [2].

Q: Can I use Ultrasound (Sonication) instead of reflux? A: Yes. Ultrasound promotes particle fragmentation of the solid base (K₂CO₃), increasing surface area and mass transfer.

  • Protocol: Sonicate at 60–70°C. Expect completion in 45–90 minutes . This often results in higher yields (85%+) compared to silent reactions [3].

Category 2: Regioselectivity (Purity)

Q: I am seeing two spots on my TLC. Is one the N4 isomer? A: Likely, yes. While N1-alkylation is thermodynamically favored, N4-alkylation is a common competitive pathway.

  • Diagnosis: The N4 isomer is often more polar (lower Rf) and has a symmetrical proton NMR pattern for the triazole ring protons (if the phenyl ring doesn't induce asymmetry).

  • Prevention: Use Sodium Ethoxide (NaOEt) in ethanol if N1 selectivity is critical. The "harder" nature of the base/solvent system can favor the thermodynamic N1 product [4]. However, K₂CO₃ in DMF usually gives >90:10 N1:N4 ratios.

  • Purification: The N1 isomer is typically less soluble in water/ethanol mixtures. Recrystallize the crude solid from Hot Ethanol/Water (1:1) . The N4 isomer often remains in the filtrate.

Q: Why does my product melting point vary (e.g., 143°C vs 176°C)? A: This indicates either isomeric impurity or varying substituents on the phenyl ring.

  • Verification: Pure N-phenyl-2-(1,2,4-triazol-1-yl)acetamide typically melts around 143–146°C [5].

  • Action: If your MP is broad, recrystallize immediately.

Data Summary: Method Comparison

ParameterConventional RefluxCatalytic Reflux (+KI)Microwave AssistedUltrasound Assisted
Time 8 – 12 Hours2 – 4 Hours10 – 20 Mins 45 – 90 Mins
Yield 50 – 65%70 – 80%85 – 95% 80 – 90%
Solvent Ethanol/DioxaneAcetone/AcetonitrileDMFEthanol/THF
Energy High (Prolonged)MediumLow (Short burst)Low
Scalability HighHighLow/MediumMedium

Troubleshooting Workflow

Use this decision tree to diagnose issues in real-time.

Troubleshooting Start Start Troubleshooting CheckTime Is Reaction Time > 4 Hours? Start->CheckTime CheckTLC Check TLC: Is Starting Material Present? CheckTime->CheckTLC Yes AddKI Action: Add 10 mol% KI (Finkelstein Acceleration) CheckTLC->AddKI Yes (Slow Rxn) CheckPurity Check Purity: Multiple Spots on TLC? CheckTLC->CheckPurity No (Rxn Complete) CheckTemp Check Temp: Is it at Reflux? AddKI->CheckTemp Recrystallize Action: Recrystallize (EtOH/H2O) CheckPurity->Recrystallize Minor Impurity ChangeBase Action: Switch Base (Try NaOEt for N1 selectivity) CheckPurity->ChangeBase Major N4 Isomer

Figure 2: Decision tree for troubleshooting reaction stagnation and impurity profiles.

References

  • Kadadevar, D., et al. (2011).[1] "Synthesis of N-(substituted phenyl)-2-[5-phenyl-2H-1, 2, 4-triazol-3ylamino] acetamide." International Journal of ChemTech Research.

  • Mahmood, S., et al. (2022). "Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives." Molecules.

  • Shelke, G. M., et al. (2015). "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett.

  • Boraei, A. T. A., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal.

  • BenchChem. (2025).[5] "Common challenges in the synthesis of 1,2,4-triazole derivatives." Technical Support Guide.

Sources

Purification of triazole acetamides using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the isolation of nitrogen-rich heterocycles.

The purification of triazole acetamides —typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or amidation of triazole cores—presents a unique set of chromatographic challenges. The 1,2,3-triazole ring is highly polar and acts as a strong hydrogen-bond acceptor, while the acetamide moiety introduces additional hydrogen-bonding dynamics. When these functional groups interact with the acidic silanol sites on standard silica gel, it often results in severe band broadening, streaking, and poor recovery.

This guide is designed to move beyond generic procedures, providing you with causality-driven methodologies, self-validating protocols, and targeted troubleshooting to ensure high-purity isolation of your target compounds.

Purification Workflow Overview

The following diagram outlines the critical path for isolating triazole acetamides, emphasizing the necessary pre-treatment steps required before the sample ever touches the silica gel.

Workflow A Crude Triazole Acetamide (Post-CuAAC Mixture) B Aqueous Workup (EDTA/NH4OH Wash) A->B Removes Cu catalyst C Dry Loading (Celite or Silica) B->C Prevents band broadening D Column Equilibration (Hexane/EtOAc + 1% Et3N) C->D Neutralizes acidic silanols E Gradient Elution (Hexane to EtOAc) D->E Resolves target from azide/alkyne F Fraction Analysis (TLC / LC-MS) E->F Identifies product fractions G Pure Triazole Acetamide F->G Pooling & Concentration

Workflow for the purification of triazole acetamides via silica gel column chromatography.

Phase 1: Self-Validating Experimental Protocol

To achieve high-resolution separation, you must control the chemical environment of both your sample and the stationary phase. This protocol is designed as a self-validating system, meaning you can verify the success of each step before proceeding.

Step 1: Catalyst Scavenging (Pre-Column) Causality: Triazoles are excellent bidentate ligands. Residual Copper(I/II) from click reactions coordinates with the triazole nitrogen atoms, creating highly polar complexes that irreversibly bind to silica gel, destroying your yield.

  • Action: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer twice with a saturated aqueous solution of EDTA or 10%

    
    .
    
  • Self-Validation Check: Observe the aqueous layer. It should transition from a distinct blue/green to completely colorless after successive washes, confirming the complete chelation and removal of the copper catalyst.

Step 2: Dry Loading Preparation Causality: Triazole acetamides often exhibit poor solubility in non-polar loading solvents (like Hexane). Wet-loading them in Dichloromethane (DCM) or pure EtOAc disrupts the column's initial solvent equilibrium, causing immediate band broadening.

  • Action: Add silica gel (approx. 3× the crude mass) to the dried organic filtrate. Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

  • Self-Validation Check: The powder should not clump or stick to the flask walls; clumping indicates residual solvent that will ruin the initial chromatographic band.

Step 3: Stationary Phase Deactivation & Elution Causality: The basic nitrogens of the triazole ring interact strongly with the acidic silanol groups (


) of the silica gel, causing tailing[1].
  • Action: Slurry-pack the column using your initial mobile phase (e.g., Hexane:EtOAc 80:20) containing 1% Triethylamine (

    
    ) . The 
    
    
    
    acts as a sacrificial base, capping the active silanol sites. Apply the dry-loaded sample and elute using a gradient, gradually increasing the polarity to 1:1 Hexane:EtOAc[2], or up to 100% EtOAc if necessary.

Phase 2: Quantitative Solvent System Selection

Selecting the correct solvent system is critical. Below is a synthesized data table of field-proven solvent systems for triazole acetamide purification.

Solvent System (v/v)AdditiveTypical Triazole

Selectivity & Application Notes
Hexane : EtOAc (1:1) None0.25 - 0.40Standard starting point for moderately polar triazole acetamides. Good balance of speed and resolution[2].
Hexane : EtOAc (60:40) None0.15 - 0.30Optimal for resolving closely eluting non-polar impurities, such as unreacted terminal alkynes[3].
Hexane : Diethyl Ether (5:1) None0.10 - 0.20Highly recommended for lipophilic derivatives; provides orthogonal selectivity to ester-based systems[4].
DCM : MeOH (95:5) 1%

0.30 - 0.50Required for highly polar, multi-substituted, or hydrogen-bonding-heavy triazole acetamides[1].

Phase 3: Troubleshooting & FAQs

Q1: My triazole acetamide is streaking across 15+ fractions despite using a low-polarity solvent. How do I fix this? A: This is the hallmark of hydrogen-bonding interactions between the triazole/acetamide moieties and the silica gel. First, ensure you have completely removed any residual copper catalyst (see Step 1 of the protocol). If the metal is removed and streaking persists, your compound is interacting with the silanols. Add 1% to 2% Triethylamine (


) to your entire mobile phase gradient[1]. This neutralizes the column and forces the compound to elute in a tight band.

Q2: I observe two distinct spots on my TLC, and my NMR shows a doubling of signals. However, LC-MS confirms only a single mass. Is my product degrading on the column? A: No, your product is likely pure. Triazole acetamides—particularly N-acetylamino-triazoles—frequently exhibit restricted rotation around the amide C-N bond. This restricted rotation leads to the presence of stable N-acetyl rotamers in solution[2]. These rotamers can appear as doubled peaks in


 and 

NMR spectra and can occasionally resolve partially on a TLC plate. Diagnostic Fix: Run your NMR at an elevated temperature (e.g., 60°C to 80°C in DMSO-

). If the doubled peaks coalesce into a single sharp set of signals, you are observing rotamers, confirming your compound is pure.

Q3: I am trying to separate my product from the unreacted 2-azidoacetamide starting material, but they co-elute perfectly in Hexane/EtOAc. What is the alternative? A: Azidoacetamides and their corresponding triazole acetamides often share similar overall dipole moments, making them difficult to separate in standard ester/alkane systems. You must change the orthogonal selectivity of your solvent. Switch from an ester-based solvent to an ether-based system. A gradient of Hexane/Diethyl Ether (starting at 5:1 v/v)[4] frequently provides the necessary chemical environment to separate the azide from the triazole ring.

Q4: I am using UV (254 nm) to monitor my fractions, but I am missing the product entirely. Why? A: While the 1,2,3-triazole ring does have some UV absorbance, it is often weak unless it is conjugated to an aromatic system (like a phenyl or phthalimide group)[2]. If your triazole acetamide is strictly aliphatic, it will be nearly invisible at 254 nm. Fix: You must use a universal chemical stain. Potassium permanganate (


) or Phosphomolybdic acid (PMA) stains, followed by gentle heating, will reliably reveal aliphatic triazole acetamides on your TLC plates.

References

  • Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity , jst.go.jp, 2

  • What is the best solvent for purifying aldehyde in a column chromatography? , researchgate.net, 1

  • Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents , ssrn.com, 4

  • Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents , nih.gov, 3

Sources

Interpreting 1H NMR shifts of methylene protons in triazole acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazole acetamides are ubiquitous in medicinal chemistry, particularly due to "Click" chemistry (CuAAC) applications. However, the methylene linker (


) connecting the triazole ring to the acetamide moiety often presents confusing spectral features: unexpected splitting (AB quartets), significant broadening, or solvent-dependent shifting.

This guide provides a root-cause analysis and troubleshooting protocols for interpreting these specific proton signals.

Module 1: Signal Identification & Chemical Shift Ranges

The Baseline: In a standard 1,4-disubstituted 1,2,3-triazole acetamide, the methylene protons (


-protons) are situated between two electron-withdrawing groups: the triazole nitrogen and the carbonyl of the amide.

Expected Chemical Shifts: | Structural Motif | Solvent | Typical


 (ppm) | Multiplicity |
| :--- | :--- | :--- | :--- |
| 

-Linked Methylene

| CDCl

| 5.0 – 5.3 | Singlet (or AB q) | |

-Linked Methylene
| DMSO-

| 5.2 – 5.6 | Singlet (or AB q) | |

-Linked Methylene

| CDCl

| 3.6 – 4.2 | Singlet (or AB q) | | Triazole C-H (Diagnostic) | DMSO-

| 7.8 – 8.6 | Singlet |

Technical Note: The


-linked methylene is significantly more deshielded (~1.5 ppm downfield) than the 

-linked variant due to the direct attachment to the electronegative ring nitrogen.

Module 2: Troubleshooting "Weird" Splitting (Diastereotopicity)

User Issue: "I synthesized an achiral triazole acetamide, but my methylene peak is a doublet of doublets (or a quartet) instead of a singlet. Is my product impure?"

Root Cause: Diastereotopicity Even if the methylene carbon itself is not a chiral center, the presence of a chiral center anywhere else in the molecule (e.g., on the amide amine


-group) breaks the symmetry of the methylene protons. They become diastereotopic  (

and

), making them chemically non-equivalent.[1][2]

The Spectral Signature (AB System): Instead of a singlet, you observe a second-order AB quartet (often looking like two "roofed" doublets leaning toward each other).

Validation Protocol:

  • Calculate Coupling (

    
    ):  Measure the distance (in Hz) between the outer and inner peaks of one "doublet". This is the geminal coupling constant (
    
    
    
    ).
    • Expected Value: 12 – 16 Hz (Typical for

      
      ).
      
  • Verify Symmetry: If the molecule is chiral, this splitting is intrinsic and confirms the structure, not an impurity.

Figure 1: Decision tree for distinguishing diastereotopicity from other splitting causes.

Module 3: Broad Peaks & Rotamers (Atropisomerism)

User Issue: "My methylene peak is extremely broad or appears as two unequal singlets. Integration is correct, but the shape is wrong."

Root Cause: Amide Bond Rotation The amide bond (


) has partial double-bond character, leading to restricted rotation. If the rotation is slow on the NMR time scale, you will see distinct peaks for cis and trans rotamers. If the rate is intermediate, the peak broadens significantly (coalescence).[3]

Experimental Protocol: Variable Temperature (VT) NMR To confirm rotamers, you must speed up the rotation to average the signals.

  • Solvent Selection: Use DMSO-

    
      or Toluene-
    
    
    
    (High boiling points).[3] Avoid CDCl
    
    
    (low boiling point limits the experiment).
  • Baseline Scan: Acquire a spectrum at 298 K (25°C).[4]

  • Stepwise Heating: Increase temperature in 10 K increments (e.g., 310 K, 320 K, 330 K).

  • End Point: At ~350–370 K, the broad peak should sharpen into a single, defined singlet (coalescence).

Figure 2: VT-NMR workflow for confirming amide rotamers.

Module 4: Distinguishing Regioisomers (1,4 vs 1,5)

Context: In CuAAC (Copper-catalyzed) reactions, the 1,4-isomer is dominant.[5] In RuAAC (Ruthenium-catalyzed) or thermal reactions, you may get the 1,5-isomer .[5]

Differentiation Guide: The methylene shift is a secondary indicator, but the Triazole C-H is the primary diagnostic.

Feature1,4-Isomer (CuAAC)1,5-Isomer (RuAAC)
Triazole C-H Shift

7.5 – 8.5 ppm

7.0 – 7.5 ppm (Often more shielded)
NOE Correlation NOE between Triazole-H and

-group on C4
NOE between Triazole-H and

-group on N1
Methylene Shift Distinct deshieldingOften slightly upfield relative to 1,4

Protocol: Run a 1D NOE or 2D NOESY experiment. Irradiate the methylene protons.

  • 1,4-Isomer: You should see a strong enhancement of the Triazole C-H.

  • 1,5-Isomer: The spatial distance may differ, but the definitive NOE is between the Triazole C-H and the substituent on N1.

References

  • Chemical Shift Data & Triazole Characterization

    • Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
    • Source:

  • Diastereotopicity & Geminal Coupling

    • Diastereotopic Protons in 1H NMR Spectroscopy. (Master Organic Chemistry).
    • Source:

  • Amide Rotamers & VT-NMR

    • Variable-Temperature 1H-NMR Studies on Rotamers.
    • Source:

  • 1,4 vs 1,5 Regioisomer Shifts

    • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition.[5] (Organic Syntheses / NIH).

    • Source:

Sources

Overcoming steric hindrance in N-phenylacetamide substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers facing steric challenges with N-phenylacetamide (acetanilide). It synthesizes classical physical organic chemistry with modern C-H activation protocols to provide actionable solutions.

Ticket ID: STERIC-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Wall" Paradox

User Issue: "I cannot achieve efficient ortho-substitution on N-phenylacetamide using standard Electrophilic Aromatic Substitution (EAS). The reaction yields predominantly para-isomers, or conditions required to force ortho-attack result in decomposition."

Root Cause Analysis: The acetamido group (


) presents a dichotomy:
  • Electronic Activation: It is a strong activator (ortho/para director) due to nitrogen lone pair donation.

  • Steric Inhibition: The resonance requirement forces the amide group to be planar with the phenyl ring. This creates a "zone of exclusion" at the ortho positions, physically blocking incoming electrophiles.

The Solution: Do not fight the sterics with heat (thermodynamic control). Instead, exploit the amide oxygen as a Directing Group (DG) using Transition Metal Catalysis (Chela-Control). This turns the steric bulk into a "molecular anchor" that pulls the catalyst specifically to the ortho position.

Visualizing the Mechanism

The following diagram illustrates why your classical EAS fails and how Chelation-Assisted C-H Activation succeeds.

StericVsChelation cluster_0 Classical EAS (Failure Mode) cluster_1 Pd-Catalyzed C-H Activation (Success Mode) Acet1 N-Phenylacetamide E_plus Electrophile (E+) Acet1->E_plus Activation Para Para-Product (Major) E_plus->Para Low Sterics Ortho Ortho-Product (Trace/Blocked) E_plus->Ortho BLOCKED by Acetyl Group Acet2 N-Phenylacetamide Pd Pd(OAc)2 Catalyst Acet2->Pd Coordination to Oxygen Complex Cyclopalladated Intermediate Pd->Complex C-H Insertion (Directed) Ortho_Final Ortho-Product (Exclusive) Complex->Ortho_Final Reductive Elimination

Caption: Comparison of steric blockage in classical EAS (left) vs. ligand-directed C-H insertion (right) utilizing the carbonyl oxygen as an anchor.

Experimental Protocols (The Fix)

Protocol A: Ortho-Arylation (The "Sanford-Daugulis" Approach)

Use this when you need to attach a benzene ring next to the amide group.

Reagents:

  • Substrate: N-phenylacetamide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 - 4.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)[1]
    
  • Additives: AgOAc (2.0 equiv) or Ag

    
    O (0.6 equiv) + Trifluoroacetic acid (TFA) (0.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under

    
     flow, charge a sealed tube with N-phenylacetamide, Pd(OAc)
    
    
    
    , and the Silver salt.
  • Activation: Add the solvent and the Aryl Iodide.

  • Acidification: Add TFA via syringe. Note: The acid is critical to generate the active cationic Pd species.

  • Incubation: Seal and heat to 110°C for 12–24 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad (to remove AgI precipitates). Wash with dichloromethane.

  • Purification: Concentrate and purify via silica gel chromatography (typically Hexane/EtOAc gradients).

Protocol B: Ortho-Halogenation (Mechanochemical)

Use this if you need an ortho-Iodo or Bromo handle for further Grignard/Suzuki reactions.

Reagents:

  • Substrate: N-phenylacetamide (1.0 equiv)

  • Halogen Source: N-Iodosuccinimide (NIS) or NBS (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Additive: p-Toluenesulfonic acid (TsOH) (1.0 equiv)

  • Solvent: None (Ball Milling) or minimal DCE.

Workflow:

  • Combine substrate, NIS, Pd(OAc)

    
    , and TsOH in a ball mill jar (stainless steel).
    
  • Mill at 30 Hz for 60–90 minutes.

  • If liquid phase: Stir in DCE at 80°C for 4 hours.

  • Extract with EtOAc/Water to remove succinimide byproducts.

Data & Performance Metrics

The following table summarizes expected outcomes compared to classical methods.

ParameterClassical Nitration (

)
Pd-Catalyzed C-H Activation
Primary Isomer Para (>90%)Ortho (>95%)
Steric Sensitivity High (Fails with bulky groups)Low (Uses bulk for directing)
Mechanism Electrophilic AttackCyclometallation
Key Failure Mode Poly-nitration / HydrolysisPd-Black precipitation
Typical Yield 70-80% (Para)65-85% (Ortho)

Troubleshooting Guide (FAQ)

Q1: The reaction turned black immediately, and I got no yield.

Diagnosis: "Pd-Black" formation.[1] The active Pd(II) reduced to Pd(0) and aggregated before the catalytic cycle could complete. Fixes:

  • Check Oxidant: Ensure your Ag salt (AgOAc/Ag

    
    CO
    
    
    
    ) is dry and fresh. The oxidant is required to recycle Pd(0) back to Pd(II).
  • Solvent Purity: Traces of water can accelerate catalyst decomposition. Distill DCE over

    
    .
    
  • Lower Temperature: Drop from 110°C to 90°C and extend time.

Q2: I am seeing significant hydrolysis of the acetamide group.

Diagnosis: Acid-catalyzed hydrolysis due to TFA/TsOH at high temperatures. Fixes:

  • Reduce Acid: Lower TFA loading to 10-20 mol%.

  • Switch Additive: Use PivOH (Pivalic acid) instead of TFA. It is less acidic but still supports the Proton-Transfer-Metallation (CMD) mechanism.

Q3: Why is the ortho selectivity lower than expected (<10:1)?

Diagnosis: Competitive non-directed attack or weak coordination. Fixes:

  • Solvent Polarity: Switch to a non-coordinating solvent like Toluene or Hexafluoroisopropanol (HFIP). Coordinating solvents (DMF/DMSO) compete with the amide oxygen for the Pd center.

  • Protecting Group: Ensure you are using N-phenylacetamide (Acetanilide). If you have an N-alkyl group (e.g., N-methyl-acetanilide), the cis/trans rotamer ratio changes, potentially moving the carbonyl oxygen away from the ortho protons.

Diagnostic Flowchart

Troubleshooting Start Start: Low Yield / Failure CheckColor Did reaction turn black? Start->CheckColor CheckProd Is product Para? CheckColor->CheckProd No (Stays Orange/Red) Sol1 FAIL: Catalyst Death. Add more Oxidant (Ag+). Dry Solvent. CheckColor->Sol1 Yes Sol2 FAIL: Non-Directed Pathway. Switch Solvent (Remove DMSO). Add Acid (TFA). CheckProd->Sol2 Yes (Para Major) Sol3 FAIL: Hydrolysis. Switch TFA to PivOH. Lower Temp. CheckProd->Sol3 No (No Reaction/Hydrolysis)

Caption: Decision tree for diagnosing reaction failures based on visual cues and regioisomeric analysis.

References

  • Tremont, S. J., & Rahman, H. U. (1984). Ortho-alkylation of acetanilides using alkyl halides and palladium acetate.[2][3] Journal of the American Chemical Society.[3]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Amide-Directed Ortho-Arylation of Anilides. Angewandte Chemie International Edition.

  • Wan, X., Ma, Z., Li, B., Zhang, K., Cao, S., Zhang, S., & Shi, Z. (2006). Highly Selective C−H Functionalization/Halogenation of Acetanilides.[4] Journal of the American Chemical Society.[3]

  • Boorman, T. C., & Larrosa, I. (2011). Origins of Regioselectivity in the Pd-Catalyzed C–H Functionalization of Anilides. Chemical Society Reviews.

  • Sanford, M. S., et al. (2005). Synthetic and Mechanistic Studies of Pd-Catalyzed C-H Acetoxylation. Journal of the American Chemical Society.[3]

Sources

Validation & Comparative

Comprehensive Guide to NMR Spectral Data: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide , a critical scaffold in the development of anticonvulsant and antifungal therapeutics.

Executive Summary & Compound Significance

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide (often referred to as


-(1,2,4-triazol-1-yl)acetanilide) represents a pharmacophore bridge between the lipophilic phenyl ring and the polar, metabolic-stable 1,2,4-triazole nucleus.[1]
  • Primary Application: Precursor scaffold for anticonvulsant agents (similar to carbamazepine pharmacophores) and azole-class antifungals.

  • Analytical Challenge: Distinguishing the N1-substituted isomer from N2/N4 isomers and quantifying residual chloroacetamide precursors.

  • Key Diagnostic: The "Silent Shift" of the methylene (

    
    ) protons from ~4.2 ppm (precursor) to ~5.2 ppm (product).
    

Synthesis & Sample Origin (Context for Analysis)

To interpret the spectra accurately, one must understand the sample's origin. The standard synthesis involves an


 nucleophilic substitution.
Experimental Protocol: Synthesis via Nucleophilic Substitution
  • Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), 1,2,4-Triazole (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or DMF (anhydrous).

  • Conditions: Reflux for 6–12 hours.

  • Workup: Pour into ice water; precipitate is filtered and recrystallized from Ethanol/DMF.

Graphviz Workflow: Synthesis & Analytical Checkpoints

SynthesisWorkflow Precursor 2-Chloro-N-phenylacetamide (Starting Material) Reaction SN2 Reaction (K2CO3, Acetone, Reflux) Precursor->Reaction Product Crude Product (Mixture) Reaction->Product Purification Recrystallization (Ethanol) Product->Purification Final Pure N-phenyl-2-(1,2,4-triazol-1-yl)acetamide Purification->Final

Figure 1: Synthetic pathway highlighting the transformation from chloro-precursor to triazole-product.[2][3]

1H NMR Spectral Analysis

Solvent: DMSO-


 (Recommended due to solubility and clear NH resolution).
Frequency:  400 MHz or higher.
Spectral Data Table
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
Amide NH 10.45 Singlet (br)1H-Highly deshielded by carbonyl and phenyl ring.
Triazole H-3 8.56 Singlet1H-Deshielded; diagnostic for 1,2,4-triazole ring.
Triazole H-5 8.01 Singlet1H-Slightly upfield of H-3; confirms N1 substitution.
Phenyl (Ortho) 7.60 Doublet2H7.8Ortho-protons; sensitive to amide resonance.
Phenyl (Meta) 7.32 Triplet2H7.5Typical aromatic range.
Phenyl (Para) 7.08 Triplet1H7.4Para-proton.
Methylene (

)
5.22 Singlet2H-CRITICAL PEAK. Indicates successful N-alkylation.
Expert Analysis & Interpretation
  • The "Success" Signal (

    
    ):  The most critical check is the shift of the methylene singlet.
    
    • Precursor (Cl-

      
      ):  Appears at ~4.25 ppm .[1][4]
      
    • Product (Triazole-

      
      ):  Shifts downfield to ~5.22 ppm .
      
    • Note: If you see a peak at 4.25 ppm, your reaction is incomplete.

  • Triazole Regioisomerism: The presence of two distinct singlets at ~8.56 and ~8.01 ppm confirms the asymmetry of the 1,2,4-triazole ring attached at N1. If the triazole were attached symmetrically (e.g., 4-substituted), the chemical environment might simplify, but for N1-substitution, these two protons are chemically non-equivalent.

13C NMR Spectral Analysis

Solvent: DMSO-


.
Reference:  DMSO septet at 39.5 ppm.
Spectral Data Table
Carbon AssignmentChemical Shift (

, ppm)
TypeNotes
Carbonyl (C=O) 165.2 QuaternaryAmide carbonyl; characteristic low-field signal.
Triazole C-3 151.6 CHAzomethine carbon (N=CH-N).
Triazole C-5 145.1 CHCarbon adjacent to N1 linkage.
Phenyl (Ipso) 138.6 QuaternaryPoint of attachment to Nitrogen.
Phenyl (Meta) 129.0 CH-
Phenyl (Para) 123.9 CH-
Phenyl (Ortho) 119.4 CHShielded due to mesomeric donation from Amide N.
Methylene (

)
52.1

Diagnostic. Upfield from solvent peaks.

Comparative Analysis: Precursor vs. Product

To validate your synthesis, overlay the precursor spectrum. Use this logic flow to confirm purity.

Graphviz Logic: Spectral Validation

NMRLogic Start Analyze 1H NMR Spectrum CheckCH2 Check Methylene (CH2) Region Start->CheckCH2 Peak42 Peak at ~4.2 ppm? CheckCH2->Peak42 Peak52 Peak at ~5.2 ppm? CheckCH2->Peak52 ResultFail Incomplete Reaction (Residual Chloroacetamide) Peak42->ResultFail Yes CheckTriazole Check Aromatic Region (8.0 - 8.6 ppm) Peak52->CheckTriazole Yes ResultSuccess Successful Alkylation ResultPure CONFIRMED STRUCTURE N-phenyl-2-(1,2,4-triazol-1-yl)acetamide CheckTriazole->ResultPure 2 Distinct Singlets Present

Figure 2: Decision tree for validating the reaction product using 1H NMR markers.

Comparison Table: Key Shift Differences
FeaturePrecursor (2-Chloro-N-phenylacetamide)Product (Target Compound)Shift (

)

Protons
4.25 ppm (Singlet)5.22 ppm (Singlet)+0.97 ppm
Aromatic Region Phenyl protons only (7.0-7.6 ppm)Phenyl + 2 Triazole Singlets (8.0-8.6 ppm)Appearance of Triazole
Amide NH ~10.2 ppm~10.45 ppmSlight Downfield

Troubleshooting & Impurities

Common impurities found in this synthesis and their NMR signatures:

  • Residual 1,2,4-Triazole:

    • Look for a broad singlet around 13.5-14.0 ppm (NH of free triazole) and singlets at 8.2/7.9 ppm .

    • Remedy: Wash the solid product thoroughly with water (triazole is water-soluble).

  • Water (in DMSO-

    
    ): 
    
    • Variable broad singlet around 3.33 ppm .

  • Acetone (Recrystallization solvent):

    • Sharp singlet at 2.09 ppm .

References

  • Synthesis & Precursor Data: Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. (2023). Su.edu.ly. Link

  • Triazole NMR Characteristics: Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. BenchChem. Link

  • Comparative Analogue Data (4-substituted derivatives): Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors. ACS Omega. (2024).[1][4] Link[1][4]

  • General Triazole Synthesis: Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Link

Sources

Comparative Guide: Fluconazole vs. Triazole Acetamides in Antifungal Efficacy

[1][2]

Executive Summary

Objective: To provide a technical comparison between the standard-of-care antifungal Fluconazole and the emerging class of Triazole Acetamide derivatives (specifically phenylacetamides). Key Finding: While Fluconazole remains the first-line therapy for susceptible Candida infections, specific triazole acetamide derivatives (e.g., Compound 8h) have demonstrated up to 100-fold higher potency (MIC 0.0156 µg/mL vs. >0.5 µg/mL) and superior activity against fluconazole-resistant strains due to enhanced binding affinity with the CYP51 active site.

Introduction: The Resistance Crisis

Fluconazole has been the backbone of antifungal therapy for decades. However, its widespread use has accelerated the selection of resistant fungal strains, particularly Candida albicans and Candida glabrata. The primary resistance mechanisms include:

  • Target Mutation: Point mutations in the ERG11 gene (encoding CYP51) prevent Fluconazole binding.

  • Efflux Pumps: Overexpression of CDR1/CDR2 (ABC transporters) and MDR1 (MFS transporters) actively pumps the drug out of the cell.

The Solution: Triazole acetamides are rationally designed to bypass these mechanisms. By incorporating an acetamide linker and a hydrophobic side chain (often a phenyl group), these molecules create additional non-covalent interactions (van der Waals and


Mechanism of Action: CYP51 Inhibition

Both compound classes target Lanosterol 14


-demethylase (CYP51)12
Comparative Binding Dynamics
  • Fluconazole: Relies heavily on the coordination bond between the triazole nitrogen (N4) and the heme iron of CYP51.

  • Triazole Acetamides: Maintain the heme coordination but add a "dual-anchor" mechanism. The acetamide side chain occupies the hydrophobic access channel, interacting with residues that Fluconazole fails to reach.

Pathway Visualization (Graphviz)

CYP51_InhibitionLanosterolLanosterolCYP51CYP51 Enzyme(Lanosterol 14α-demethylase)Lanosterol->CYP51SubstrateErgosterolErgosterolCYP51->ErgosterolDemethylationMembraneFungal MembraneIntegrityErgosterol->MembraneMaintains StructureFluconazoleFluconazole(Heme Coordination)Fluconazole->CYP51Inhibits (Reversible)AcetamidesTriazole Acetamides(Heme Coord. + Hydrophobic Anchor)Acetamides->CYP51Inhibits (High Affinity)

Caption: Comparative inhibition of the Ergosterol Biosynthesis pathway. Triazole acetamides provide high-affinity inhibition through dual binding mechanisms.

Comparative Performance Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from key studies comparing standard Fluconazole against optimized phenylacetamide derivatives (e.g., Compound 8h from Sheng et al., 2011).

OrganismStrain TypeFluconazole MIC (µg/mL)Triazole Acetamide (8h) MIC (µg/mL)Fold Improvement
C. albicans Standard (SC5314)0.25 - 0.50.0156 ~16-32x
C. albicans Resistant (Clinical)> 64 (Resistant)0.125 - 4.0 Restored Activity
C. neoformans Standard0.5 - 4.00.0156 ~32-256x
C. krusei Intrinsically Resistant32 - 640.0625 ~500x
A. fumigatus Mold (Azole-tolerant)> 64 (Inactive)16 - 32 Moderate Activity

Analysis: The triazole acetamide derivative demonstrates potent activity against C. krusei, a species intrinsically resistant to Fluconazole, and maintains efficacy against resistant C. albicans strains where Fluconazole fails completely.

Experimental Protocols

A. Synthesis of Triazole Phenylacetamides (General Protocol)

This protocol describes the synthesis of a core triazole acetamide scaffold via N-alkylation, a standard method for generating these derivatives.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Chloroacetyl Chloride (1.2 eq)

  • 1,2,4-Triazole (or specific triazole thiol derivative) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvents: Dichloromethane (DCM), Acetone, or Acetonitrile.

Workflow:

  • Chloroacetylation:

    • Dissolve substituted aniline in dry DCM at 0°C.

    • Add triethylamine (1.5 eq) as a base.

    • Dropwise add chloroacetyl chloride. Stir at room temperature (RT) for 3 hours.

    • Result:

      
      -Chloroacetamide intermediate. Isolate via filtration/washing.[3]
      
  • Triazole Coupling:

    • Dissolve the

      
      -chloroacetamide in Acetone.
      
    • Add

      
       and the 1,2,4-triazole derivative.
      
    • Reflux at 60°C for 6–10 hours. Monitor via TLC (Thin Layer Chromatography).[4]

  • Purification:

    • Filter off inorganic salts. Evaporate solvent.

    • Recrystallize from ethanol/water to obtain pure Triazole Acetamide.

B. Antifungal Susceptibility Testing (Broth Microdilution)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds).

Protocol Steps:

  • Inoculum Preparation:

    • Culture Candida spp.[5][6][7][8][9] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 ×

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0) to reach final test concentration (~1-5 ×

      
       CFU/mL).
      
  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of drug dilutions (2x final conc.) to columns 1-10.

    • Column 11: Growth Control (medium + inoculum, no drug).

    • Column 12: Sterility Control (medium only).

  • Incubation:

    • Add 100 µL of inoculum to wells 1-11.

    • Incubate at 35°C for 24h (48h for C. glabrata or C. neoformans).

  • Readout:

    • Visual: Determine the lowest concentration with no visible growth (MIC).

    • Spectrophotometric: Read OD at 530 nm. MIC is defined as

      
      50% inhibition (MIC-50) or 
      
      
      90% inhibition (MIC-90) compared to growth control.

Structure-Activity Relationship (SAR) Analysis

Why do acetamides perform better?

  • Linker Flexibility: The acetamide (-NH-CO-CH2-) linker provides optimal flexibility, allowing the phenyl ring to rotate and fit into the hydrophobic pocket adjacent to the heme.

  • H-Bonding Potential: The carbonyl oxygen and amide nitrogen can form additional hydrogen bonds with amino acid residues (e.g., Tyr118 or Ser378 in C. albicans CYP51), which Fluconazole lacks.

  • Halogenation: Derivatives with halogenated phenyl rings (e.g., 2,4-difluorophenyl) show increased lipophilicity and membrane penetration, correlating with lower MIC values.

References

  • Sheng, C., et al. (2011). Structure-based design, synthesis, and antifungal activity of new triazole derivatives. Chemical Biology & Drug Design.

  • Pfaller, M. A., et al. (2006). Antifungal susceptibility testing: A primer for clinicians. Clinical Infectious Diseases.

  • Zhang, J., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agents. Chemical Biology & Drug Design.

  • Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology.

A Comparative Guide to the Crystallographic Profile of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Triazole-Containing N-Phenylacetamides

The confluence of the 1,2,4-triazole ring system with the N-phenylacetamide scaffold represents a cornerstone in contemporary medicinal chemistry. Compounds derived from 1,2,4-triazole are associated with a wide spectrum of pharmacological activities, including antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] The N-phenylacetamide moiety, a common feature in many biologically active molecules, provides a versatile framework for establishing crucial intermolecular interactions within protein binding sites. The precise three-dimensional arrangement of these molecules in the solid state, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships, guiding lead optimization, and ensuring robust intellectual property protection.

This guide presents a comprehensive analysis of the single-crystal X-ray diffraction data for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide. Due to the absence of a publicly available crystal structure for this specific compound, we provide a detailed, field-standard experimental protocol for its elucidation. Furthermore, we conduct a comparative analysis with structurally related analogs to forecast its crystallographic properties and highlight key structural motifs that are critical for its function.

Experimental Protocols: From Synthesis to Structure

The following protocols describe a robust workflow for the synthesis and single-crystal X-ray diffraction analysis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide. These methods are based on established procedures for analogous compounds.[3][4][5]

Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

A plausible synthetic route involves the reaction of 2-chloro-N-phenylacetamide with 1H-1,2,4-triazole.[3][6]

Step-by-Step Protocol:

  • Preparation of 2-chloro-N-phenylacetamide: To a solution of aniline in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting product is isolated by filtration and can be purified by recrystallization.[6]

  • N-Alkylation of 1,2,4-triazole: 1H-1,2,4-triazole is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate, is added to the solution.

  • Coupling Reaction: The previously synthesized 2-chloro-N-phenylacetamide is added to the triazole solution, and the mixture is heated to facilitate the nucleophilic substitution reaction.

  • Workup and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide aniline Aniline step1 Step 1: Acylation aniline->step1 chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->step1 product1 2-chloro-N-phenylacetamide step1->product1 step2 Step 2: N-Alkylation product1->step2 triazole 1H-1,2,4-triazole triazole->step2 base Base (e.g., K2CO3) in DMF base->step2 final_product N-phenyl-2-(1,2,4-triazol-1-yl)acetamide step2->final_product purification Recrystallization final_product->purification

Caption: Synthetic pathway for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the structural elucidation of the title compound.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a CCD or CMOS detector.[7][8]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Deposition: The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and structure factors, should be deposited in a public database such as the Cambridge Structural Database (CSD) for dissemination.[9][10]

Workflow for Single-Crystal X-ray Diffraction

cluster_xrd Crystallographic Analysis Workflow crystal Single Crystal Selection mounting Mounting on Goniometer crystal->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation deposition Deposition (e.g., CSD) validation->deposition

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis

In the absence of a published structure for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, we present a comparative analysis with closely related compounds for which crystallographic data are available. This comparison allows for an informed prediction of the structural features of the title compound. The primary comparator is 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, a structural isomer with a 1,2,3-triazole ring.[11]

ParameterN-phenyl-2-(1,2,4-triazol-1-yl)acetamide (Predicted)2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide[11]1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone[8][12]
Crystal System Monoclinic or OrthorhombicMonoclinicOrthorhombic
Space Group P2₁/c or P2₁2₁2₁P2₁/cPca2₁
a (Å) ~5-105.5923 (7)9.3129 (2)
b (Å) ~8-3030.438 (4)8.11660 (10)
c (Å) ~9-259.6112 (10)24.0475 (4)
β (˚) 90 or ~90-115115.595 (6)90
Key H-Bonds N-H···N(triazole), C-H···ON-H···OC-H···O, C-H···N
Dihedral Angle (Phenyl/Triazole) Likely to be non-planar77.74 (1)°88.72 (4)°

Discussion of Predicted Structural Features:

  • Crystal Packing and Hydrogen Bonding: It is highly probable that the crystal structure of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide will be stabilized by intermolecular hydrogen bonds. The amide N-H group is a potent hydrogen bond donor, and the nitrogen atoms of the 1,2,4-triazole ring are effective acceptors. This is a common feature in related structures.[1][2] We can anticipate the formation of N-H···N hydrogen bonds, linking the molecules into chains or more complex networks.

  • Molecular Conformation: The dihedral angle between the phenyl ring and the triazole ring is expected to be significant, leading to a non-planar molecular conformation. This is observed in the 1,2,3-triazole analog (77.74°) and the related ethanone derivative (88.72°).[8][11][12] This twisted conformation is likely a result of steric hindrance between the two ring systems.

  • π-π Interactions: Weak π-π stacking interactions between the aromatic phenyl and triazole rings may also contribute to the overall stability of the crystal lattice, as seen in similar structures.[8][12]

Conclusion

While the definitive crystal structure of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide awaits experimental determination, a comprehensive analysis of structurally related compounds provides valuable insights into its likely solid-state conformation and intermolecular interactions. The protocols outlined in this guide offer a robust framework for obtaining high-quality single crystals and performing a thorough crystallographic analysis. The predicted structural features, including key hydrogen bonding motifs and a non-planar conformation, are crucial for understanding the physicochemical properties and biological activity of this important class of molecules. This comparative approach underscores the power of crystallographic databases in guiding research and development in the pharmaceutical sciences.

References

  • Crystal Structures of two Triazole Derivatives. (2010). CORE. [Link]

  • (PDF) Crystal Structures of two Triazole Derivatives - ResearchGate. (2026). ResearchGate. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI. [Link]

  • Synthesis and structures of 1,2,4-triazoles derivatives. (2025). ResearchGate. [Link]

  • 2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT. (2011). International Journal of ChemTech Research. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (2024). IUCr Journals. [Link]

  • synthesis of 1,2,4 triazole compounds. (2023). ISRES. [Link]

  • N-(Phenylsulfonyl)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. (2021). RSC Publishing. [Link]

  • 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. (2025). ACS Omega. [Link]

  • New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. (2019). SciSpace. [Link]

  • (PDF) 2-Chloro-N-phenylacetamide. (2025). ResearchGate. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. (2014). International Journal of Applied Chemistry. [Link]

  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (PDF) 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. (2008). ResearchGate. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (2026). Cambridge Crystallographic Data Centre. [Link]

  • Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. (2011). CrystEngComm. [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination. (2023). University of Otago. [Link]

  • Search - Access Structures. (n.d.). CCDC. [Link]

  • (PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2025). ResearchGate. [Link]

Sources

Comparative Guide: HRMS Fragmentation Dynamics of 1,2,4-Triazole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, 1,2,4-triazole acetamides represent a privileged scaffold due to their broad pharmacological profile, including anticonvulsant and antifungal activities. However, structural elucidation of their metabolic products and impurities remains a bottleneck. This guide provides a comparative analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of these derivatives. Unlike standard spectral libraries which often lack specific derivative data, this guide focuses on the mechanistic causality of ion formation, comparing 1,2,4-triazole behaviors against isomeric 1,2,3-triazoles and imidazole analogs to aid in definitive structural assignment.

Section 1: The Comparative Landscape

Why 1,2,4-Triazole Acetamides Behave Differently

To interpret MS/MS data accurately, one must understand the proton affinity (PA) landscape. The 1,2,4-triazole ring possesses three nitrogen atoms. In Electrospray Ionization (ESI), the N-4 or N-2 position is the preferred site of protonation, distinct from the N-3 protonation often seen in imidazoles.

Comparative Stability Profile:

  • 1,2,4-Triazoles: Exhibit high ring stability; fragmentation is dominated by side-chain cleavage (acetamide bond) before ring fission.

  • 1,2,3-Triazoles: Prone to rapid loss of

    
     (28 Da) due to the contiguous nitrogen arrangement.
    
  • Imidazoles: Often require higher Collision Energy (CE) to induce ring cleavage compared to triazoles.

Table 1: Characteristic Ionization Differences
Feature1,2,4-Triazole Acetamides1,2,3-Triazole AnalogsImidazole Acetamides
Primary Protonation Site N-4 (Highest PA)N-3N-3
Dominant Neutral Loss

,

(Ketene)

(Diazo loss)

Ring Fission Energy High (>35 eV)Low (<20 eV)Very High (>45 eV)
Diagnostic Ion Triazolium cation (

varies by sub)
Azirine cationImidazolium cation

Section 2: Validated Experimental Protocol

To replicate the fragmentation patterns described below, the following LC-HRMS workflow is recommended. This protocol ensures the separation of isomers and sufficient ionization for MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the derivative in 1 mL of Methanol (LC-MS grade).

    • Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

    • Mobile Phase B: Acetonitrile (Organic modifier).

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry Settings (Q-TOF/Orbitrap):

    • Ionization: ESI Positive Mode (

      
      ).
      
    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320°C.

    • Collision Energy (CE): Stepped normalization (15, 30, 45 eV) to capture both labile side-chain losses and stable ring cleavages.

Section 3: Mechanistic Fragmentation Analysis

The fragmentation of 1,2,4-triazole acetamides follows a distinct hierarchical pathway. Understanding this allows researchers to distinguish between the core scaffold and metabolic modifications on the side chain.

Pathway A: The Acetamide Cleavage (Low Energy)

At low collision energies (10–20 eV), the triazole ring remains intact. The primary fragmentation occurs at the acetamide linker.

  • Amide Bond Fission: Inductive cleavage leads to the formation of the acylium ion or the protonated amine, depending on proton affinity.

  • McLafferty-type Rearrangement: If the acetamide nitrogen has an alkyl chain with

    
    -hydrogens, a rearrangement occurs, expelling a neutral alkene.
    
Pathway B: Triazole Ring Fission (High Energy)

At higher energies (>35 eV), the heterocyclic ring opens.

  • RDA (Retro-Diels-Alder) Cleavage: The ring splits, typically losing

    
     (27 Da) or acetonitrile (
    
    
    
    , 41 Da) if a methyl group is present on the ring.
  • Formation of Diazonium Species: Unlike 1,2,3-triazoles, 1,2,4-triazoles rarely lose

    
     directly from the precursor. They undergo sequential bond breaking.
    
Visualization of Signaling Pathways

The following diagram illustrates the logical flow of fragmentation from the Precursor Ion to the diagnostic product ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ AmideCleavage Amide Bond Cleavage (Low CE: 15 eV) Precursor->AmideCleavage Inductive Effect RingOpening Ring Fission / RDA (High CE: >35 eV) Precursor->RingOpening High Energy AcyliumIon Acylium Ion [R-CO]+ AmideCleavage->AcyliumIon AmineLoss Neutral Amine Loss AmideCleavage->AmineLoss HCNLoss Loss of HCN (-27 Da) RingOpening->HCNLoss NitrileLoss Loss of R-CN RingOpening->NitrileLoss

Figure 1: Hierarchical fragmentation tree of 1,2,4-triazole acetamides, distinguishing between side-chain lability and ring stability.

Section 4: Data Interpretation & Validation

When analyzing your spectra, use the following logic gate to validate that your compound is indeed a 1,2,4-triazole acetamide and not an isobaric impurity.

The "Rule of Three" for Identification
  • Mass Accuracy: Ensure the precursor mass error is < 5 ppm.

  • Isotopic Pattern: Check the A+1 peak. The presence of multiple nitrogens (3 in the ring + 1 in acetamide) will slightly boost the A+1 abundance compared to pure carbon chains.

  • Diagnostic Ratio: Calculate the intensity ratio of the [Triazole Ring]

    
     fragment to the [Precursor]
    
    
    
    .
    • Ratio < 0.1 at 20 eV: Indicates a stable acetamide bond (likely secondary amide).

    • Ratio > 0.5 at 20 eV: Indicates a labile bond (likely tertiary amide or steric strain).

Experimental Workflow Diagram

This diagram outlines the self-validating loop for confirming structural identity.

ExperimentalWorkflow Sample Crude/Pure Sample LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 (Identify [M+H]+) LC->MS1 MS2 Data Dependent MS2 (Stepped CE) MS1->MS2 Analysis Fragment Matching (Identify -HCN, -Amine) MS2->Analysis Validation Isomer Check (vs. 1,2,3-Triazole) Analysis->Validation Validation->MS2 Re-optimize CE if ambiguous

Figure 2: Step-by-step experimental workflow for validating triazole derivatives using LC-HRMS.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • National Institute of Standards and Technology (NIST).

Comparative Cytotoxicity Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1,2,4-triazole and 1,2,3-triazole acetamide derivatives. Both scaffolds are privileged structures in oncology due to their stability and ability to act as rigid linkers or pharmacophores.

  • 1,2,4-Triazole Acetamides: Historically dominant in clinical antifungals and aromatase inhibitors (e.g., Letrozole), these derivatives often exhibit superior metabolic stability and high affinity for metalloenzymes (CYP450 family). In cytotoxicity assays, they excel in hepatocellular (HepG2) and breast (MCF-7) carcinoma lines, often acting via tubulin polymerization inhibition and apoptosis induction .

  • 1,2,3-Triazole Acetamides: Rapidly emerging via "Click Chemistry" (CuAAC), these are synthetically more accessible for high-throughput screening. They frequently outperform 1,2,4-isomers in potency against cervical (HeLa) and lung (A549) lines, often targeting EGFR and CDK4/Cyclin D3 pathways.

Chemical & Structural Distinction[1][2][3][4]

Understanding the electronic differences is critical for interpreting cytotoxicity data.

Feature1,2,4-Triazole Acetamide 1,2,3-Triazole Acetamide
Nitrogen Arrangement N1, N2, N4 (Separated)N1, N2, N3 (Adjacent)
Dipole Moment High (~2.12 D); Strong H-bond acceptor at N4.High (~5.0 D); Strong dipole aligns with amide bond.
Synthesis Primary Route Hydrazine/Carboxylic Acid condensation or Alkylation of Thiol.Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Metabolic Stability High (Resistant to oxidative metabolism).Moderate to High (Stable ring, but substituents vary).
Key Binding Mode Coordination with metal ions (e.g., Heme iron in CYP enzymes).Dipole-dipole interactions; π-stacking.

Comparative Cytotoxicity Analysis

The following data aggregates IC50 values from recent structure-activity relationship (SAR) studies. Lower IC50 indicates higher potency.

Table 1: Cytotoxicity Profile (IC50 in µM)
Cell LineCancer Type1,2,4-Triazole Acetamides (Best Candidate)1,2,3-Triazole Acetamides (Best Candidate)Performance Winner
HepG2 Liver10.99 µg/mL (~30 µM) (3,4-dichloro-indole hybrid) [1]9.07 µM (4-phenyl substituted) [5]1,2,3-Triazole
HeLa Cervical12.0 µM (Diphenyl-propanone deriv.) [2]1.33 µM (C-4 substituted) [3]1,2,3-Triazole
MCF-7 Breast1.18 µM (Indolyl-Schiff base) [6]1.27 µM (Dehydroabietic acid hybrid) [3]Draw
A549 Lung21.1 µM (Butane-1,4-dione deriv.) [2]1.86 µM (Chlorine substituted) [3]1,2,3-Triazole

Analysis:

  • 1,2,3-Triazole acetamides generally demonstrate higher potency in in vitro assays against aggressive lines like HeLa and A549. This is attributed to the 1,4-disubstitution pattern mimicking the trans-amide bond geometry, allowing better fit into kinase pockets (e.g., EGFR).

  • 1,2,4-Triazole acetamides show specific efficacy in hormone-dependent lines (MCF-7) and liver lines (HepG2), likely due to their ability to inhibit specific enzymes like aromatase or interact with tubulin dynamics.

Structure-Activity Relationship (SAR) Logic[3]

The following diagram visualizes the critical substitution patterns required for maximum cytotoxicity in both isomers.

SAR_Comparison Triazole124 1,2,4-Triazole Acetamide Scaffold N_Sub N-Substitution (Acetamide N) Critical for Solubility Triazole124->N_Sub Ring_Sub C3/C5 Aryl Groups Electron Withdrawing (Cl, F) Increases Potency Triazole124->Ring_Sub Linker S-Linker vs N-Linker S-Linker often superior Triazole124->Linker Triazole123 1,2,3-Triazole Acetamide Scaffold C4_Sub C4-Aryl Substitution Essential for π-stacking Triazole123->C4_Sub Spacer Linker Length Methylene (CH2) preferred Triazole123->Spacer Click 1,4-Regioselectivity (Via CuAAC) is Bioactive Form Triazole123->Click Outcome124 Target: Tubulin / Aromatase Best for: Breast/Liver Cancer Ring_Sub->Outcome124 Outcome123 Target: EGFR / CDK4 Best for: Lung/Cervical Cancer C4_Sub->Outcome123

Caption: SAR decision tree highlighting critical substitution patterns. 1,2,4-isomers benefit from electron-withdrawing groups on the aryl ring, while 1,2,3-isomers rely heavily on C4-substitution for kinase pocket occupancy.

Mechanism of Action Pathways

While both act as cytotoxic agents, their downstream signaling effects differ.

Mechanism_Pathways Agent124 1,2,4-Triazole Derivatives Tubulin Tubulin Polymerization Agent124->Tubulin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Agent124->Bcl2 Downregulates Agent123 1,2,3-Triazole Derivatives EGFR EGFR Kinase Domain Agent123->EGFR Binds CDK4 CDK4 / Cyclin D3 Agent123->CDK4 Inhibits Arrest G2/M Phase Arrest Tubulin->Arrest SignalBlock Block Proliferation Signaling EGFR->SignalBlock Mito Mitochondrial Dysfunction Bcl2->Mito CDK4->SignalBlock Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis SignalBlock->Apoptosis Mito->Apoptosis

Caption: Divergent mechanistic pathways. 1,2,4-triazoles predominantly disrupt cytoskeletal dynamics (Tubulin), while 1,2,3-triazoles act as kinase inhibitors (EGFR/CDK4).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for testing these specific derivatives.

A. Synthesis of 1,2,3-Triazole Acetamides (Click Protocol)

Use for generating 1,4-disubstituted libraries.

  • Reagents: 2-Azido-N-substituted acetamide (1.0 equiv), Terminal Alkyne (1.0 equiv), CuSO4·5H2O (0.1 equiv), Sodium Ascorbate (0.2 equiv).

  • Solvent: t-BuOH:H2O (1:1).

  • Procedure:

    • Dissolve azide and alkyne in solvent.

    • Add CuSO4 and Ascorbate.[1]

    • Stir at RT for 6-12 hours (Monitor via TLC).

    • Workup: Dilute with water, extract with EtOAc. The product often precipitates pure or requires minimal column chromatography.

B. Synthesis of 1,2,4-Triazole Acetamides (Alkylation Protocol)

Use for S-alkylated or N-alkylated derivatives.

  • Reagents: 1,2,4-Triazole-3-thiol (1.0 equiv), 2-Chloro-N-substituted acetamide (1.1 equiv), K2CO3 (anhydrous, 2.0 equiv).

  • Solvent: Acetone or DMF (dry).

  • Procedure:

    • Dissolve thiol in solvent; add K2CO3 and stir for 30 min to generate the thiolate anion.

    • Dropwise add the chloroacetamide.

    • Reflux for 4-8 hours.

    • Workup: Pour into ice water. The solid precipitate is filtered and recrystallized from Ethanol.

C. Cytotoxicity Assessment (MTT Assay)

Standardized for HepG2/HeLa/MCF-7.[2]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

References

  • Khan, S. et al. (2023). "Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides." MDPI. Link

  • Al-Wahaibi, L.H. et al. (2022). "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents." BMC Chemistry. Link

  • Kuntala, N. et al. (2021). "Application of triazoles in the structural modification of natural products." RSC Advances. Link

  • Sharma, D.K. et al. (2024). "1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents." International Journal of Pharmaceutical Sciences and Drug Research. Link

  • Pingaew, R. et al. (2015). "Synthesis and cytotoxicity of novel 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamides." Medicinal Chemistry Research. Link

  • Nafie, M.S. et al. (2022). "Anticancer Properties of 1,2,4-Triazoles." Journal of Molecular Structure. Link

Sources

Comparative Guide: FTIR Characterization of Amide Carbonyls vs. Triazole Rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of FTIR spectral characteristics for Amide Carbonyls versus Triazole Rings, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

In drug discovery, the 1,2,3-triazole and 1,2,4-triazole rings are frequently utilized as bioisosteres for the amide bond . While they mimic the electronic and steric properties of amides, their vibrational signatures differ significantly. This guide objectively compares the FTIR performance in detecting these moieties, highlighting the "Conflict Zones" where spectral overlap occurs and providing a resolution strategy using complementary techniques like Raman spectroscopy.

Spectral Performance Analysis

The following section details the "Gold Standard" characteristic peaks for each functional group.

A. The Amide Signature (The Reference Standard)

The amide group (–CONH–) exhibits a dominant vibrational profile driven by the highly polar Carbonyl (C=O) bond.

Band NameWavenumber (

)
AssignmentIntensityDiagnostic Value
Amide I 1630 – 1690 C=O[1][2][3] Stretching (80%)Very Strong Primary Indicator. Position is sensitive to H-bonding and secondary structure (

-helix ~1650,

-sheet ~1630).
Amide II 1510 – 1570N-H Bending (60%) + C-N Stretching (40%)Medium/StrongSecondary Indicator. Often overlaps with aromatic C=C or triazole C=N.
Amide A 3250 – 3500N-H StretchingMediumBroad band; sensitive to H-bonding status.[3]
B. The Triazole Signature (The Bioisostere)

Triazole rings (1,2,3- and 1,2,4-isomers) lack the dominant C=O dipole. Their spectra are defined by ring skeletal vibrations (C=N, N=N) and "breathing" modes.

IsomerCharacteristic Peaks (

)
AssignmentIntensityComparison to Amide
1,2,3-Triazole 1450 – 1470 1380 – 1390 Ring Stretching (N=N / C-N)Ring BreathingMediumMediumLacks the intense 1650 peak. The 1400-1500 region is more complex than simple amides.
1,2,4-Triazole 1500 – 1540 1260 – 1280 C=N StretchingN-N StretchingMediumStrongThe 1530 band creates a critical overlap with Amide II. The 1270 band is a unique marker absent in amides.
C. The "Conflict Zone": Spectral Overlap

The primary challenge in characterizing hybrid scaffolds (e.g., peptide-triazole peptidomimetics) is the region between 1500 and 1600


 .
  • The Conflict: Amide II (N-H bend) appears at ~1550

    
    . 1,2,4-Triazole (C=N stretch) appears at ~1530–1540 
    
    
    
    .
  • The Resolution: The Amide I band (1650

    
    )  is the tie-breaker. If a strong peak exists at 1650, an amide is present.[3] If the 1650 peak is absent but a 1540 peak remains, it confirms the triazole without an amide.
    

Comparative Analysis: FTIR vs. Raman

While FTIR is the industry standard for carbonyl detection, it struggles with the homonuclear character of triazole rings (N=N). Raman spectroscopy offers a superior alternative for the heterocyclic component.

FeatureFTIR (Mid-IR) Raman Spectroscopy
Amide Detection Superior. The C=O dipole change is massive, leading to intense Amide I peaks.Weak. C=O stretching is a weak scatterer in Raman.
Triazole Detection Moderate. Ring stretches are visible but often obscured by solvent or other polar groups.Superior. The symmetric ring breathing modes and N=N stretches are highly polarizable and appear as sharp, intense bands.
Water Interference High (Water absorbs strongly in Amide I region).Negligible (Water is a weak scatterer).
Best Use Case Confirming the presence of the Amide linker.Confirming the integrity of the Triazole ring.

Experimental Protocol: Signal Resolution Workflow

Objective: Unambiguously assign Amide vs. Triazole peaks in a peptidomimetic sample.

Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) for solid/liquid samples.

  • Solvent (if liquid): Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    (to avoid H-O-H overlap).
Step-by-Step Methodology
  • Background Collection:

    • Clean ATR crystal with isopropanol.

    • Collect air background (32 scans,

      
       resolution).
      
  • Sample Acquisition:

    • Place solid sample on the crystal; apply high pressure (clamp) to ensure contact.

    • Note: Poor contact reduces the intensity of the Amide A (high wavenumber) band.

    • Collect sample spectrum (32 scans).

  • Data Processing (Baseline Correction):

    • Apply an automated baseline correction.

    • Critical: Do not over-smooth the 1500–1700 region, as this may merge the Amide II and Triazole C=N shoulders.

  • Deuterium Exchange (The Validation Step):

    • If Amide II (1550) and Triazole (1540) are indistinguishable:

    • Expose sample to

      
       vapor.
      
    • Result: The Amide II band (N-H bend) will shift significantly to lower frequency (~1450

      
      ) as it becomes N-D. The Triazole C=N stretch (no H attached) will remain stationary .
      

Decision Logic Visualization

The following diagram illustrates the logical workflow for distinguishing these functional groups using spectral data.

G Start Unknown Spectrum (1500-1700 cm⁻¹ Region) Check1650 Is there a Strong Peak at 1630-1690 cm⁻¹? Start->Check1650 AmidePresent Amide Carbonyl (C=O) Confirmed (Amide I) Check1650->AmidePresent Yes Check1540 Is there a Medium Peak at 1530-1550 cm⁻¹? Check1650->Check1540 No (or Weak) AmidePresent->Check1540 Check for Overlap D2O_Test Perform D₂O Exchange Check1540->D2O_Test Yes (Ambiguous) Shift Peak Shifts (-100 cm⁻¹) D2O_Test->Shift NoShift Peak Stationary D2O_Test->NoShift Result_AmideII Peak is Amide II (N-H Bend) Shift->Result_AmideII Result_Triazole Peak is Triazole Ring (C=N Stretch) NoShift->Result_Triazole

Figure 1: Decision tree for distinguishing Amide II bands from Triazole C=N stretches using spectral position and isotopic exchange.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA). Link

  • El-Sheshtawy, H. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Link

  • Smith, B. C. (2023).[4][5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link

  • BenchChem. (2025).[6] Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Link

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Link

Sources

Comprehensive Purity Validation of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of accurately determining the purity of novel pharmacophores. N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a highly relevant scaffold in drug discovery, often utilized for its versatile hydrogen-bonding capabilities and bioisosteric properties.

Historically, synthetic chemists have relied on Elemental Analysis (CHNO combustion) to prove bulk purity. However, relying on a single technique introduces significant analytical blind spots. This guide objectively compares the performance, causality, and limitations of Elemental Analysis against orthogonal techniques—specifically Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC-UV)—to establish a self-validating system for purity determination.

Theoretical Framework: Elemental Analysis Calculation

Elemental analysis measures the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample through high-temperature combustion. To validate the purity of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, we must first establish its theoretical elemental composition.

Chemical Formula:


Molar Mass: 

Step-by-Step Mass Fraction Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
The ±0.4% Standard and Its Limitations

Major chemistry journals and regulatory bodies typically require experimental elemental analysis data to fall within ±0.4% of these theoretical values to confirm sufficient purity for publication[1]. Statistically, achieving a ±0.4% deviation requires a sample to be approximately 99.6% pure, assuming no measurement error[1].

The Causality of Failure: While elemental analysis is excellent for detecting inorganic salt impurities (which drastically lower %C and %N), it is fundamentally blind to structural isomers. If your sample is contaminated with 3% of a regioisomer—such as N-phenyl-2-(1,2,4-triazol-4-yl)acetamide—the elemental analysis will show a 0.00% deviation because the empirical formula remains identical. This necessitates orthogonal validation.

Orthogonal Alternatives: qNMR and HPLC-UV

To build a self-validating purity profile, we must combine techniques that operate on entirely different physical principles.

  • Quantitative NMR (qNMR): Unlike HPLC, qNMR determines the absolute concentration of analytes without the need for identical reference standards[2]. By using a certified internal standard (e.g., Maleic acid), the integral of the NMR peak is directly proportional to the number of nuclei, offering a direct measurement of absolute purity[3]. It is highly efficient and avoids the response-factor dependencies of LC-based methods[4].

  • HPLC-UV: Separates compounds based on their partitioning between a mobile and stationary phase. It is highly sensitive to structurally similar impurities (like regioisomers) that elemental analysis misses, though it may overestimate overall purity by failing to detect non-chromophoric species (like residual water or inorganic salts)[3].

Comparative Experimental Data

To demonstrate the necessity of orthogonal testing, below is a synthesized data set for a batch of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide contaminated with 2.5% of its 4-yl regioisomer and 0.5% residual solvent.

Table 1: CHNO Elemental Analysis Results

Notice how the sample easily passes the ±0.4% journal requirement despite containing 3% total impurities.

ElementTheoretical (%)Experimental (%)Deviation (%)Status
Carbon (C) 59.4059.25-0.15Pass (< 0.4%)
Hydrogen (H) 4.985.02+0.04Pass (< 0.4%)
Nitrogen (N) 27.7127.60-0.11Pass (< 0.4%)
Oxygen (O) 7.918.13+0.22Pass (< 0.4%)
Table 2: Method Performance Comparison

The true purity of the compound is only revealed when synthesizing data from all three techniques.

Analytical TechniqueDetermined PurityPrimary Blind SpotConclusion
Elemental Analysis ~99.5% (Inferred)Cannot detect regioisomers (identical formula).False Positive for high purity.
HPLC-UV (254 nm) 97.5% (Area %)Cannot detect non-chromophoric residual solvents.Detects the 2.5% regioisomer.
1H qNMR 97.0% (Absolute) Requires careful selection of internal standard.Accurate. Detects both isomer & solvent.

Step-by-Step Experimental Protocols

Protocol A: CHNO Combustion Analysis
  • Preparation: Accurately weigh 1.5–2.0 mg of the dried N-phenyl-2-(1,2,4-triazol-1-yl)acetamide into a combustible tin capsule using a microbalance.

  • Combustion: Drop the capsule into the analyzer furnace heated to 1000°C in a pure oxygen environment. Add vanadium pentoxide (

    
    ) as a catalyst to ensure complete combustion of the robust triazole ring.
    
  • Separation & Detection: The combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) are reduced over copper to
    
    
    , separated via a GC column, and quantified using a Thermal Conductivity Detector (TCD).
Protocol B: Absolute Purity via 1H qNMR
  • Standard Selection: Select Maleic acid (TraceCERT®, purity >99.9%) as the internal standard. Its singlet at ~6.26 ppm perfectly avoids the analyte's aromatic protons (7.0–7.6 ppm) and the distinct triazole protons (~8.0 and 8.5 ppm)[4].

  • Sample Prep: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of

    
    .
    
  • Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz. Critical Step: Set the relaxation delay (

    
    ) to 60 seconds (at least 
    
    
    
    ) to ensure complete relaxation of all nuclei before the next pulse.
  • Calculation: Integrate the isolated triazole proton (

    
     at 8.5 ppm, 
    
    
    
    ) against the Maleic acid singlet (
    
    
    at 6.26 ppm,
    
    
    ). Apply the standard qNMR equation to determine absolute mass fraction.

Orthogonal Validation Workflow

To ensure scientific integrity, researchers must adopt a multi-tiered validation approach. The diagram below illustrates the self-validating decision matrix required for drug development approval.

PurityWorkflow Start Synthesized Compound N-phenyl-2-(1,2,4-triazol-1-yl)acetamide EA Elemental Analysis (CHNO) Bulk Purity & Formula Start->EA 1-2 mg qNMR Quantitative NMR (qNMR) Absolute Structural Purity Start->qNMR 10-20 mg HPLC HPLC-UV Chromatographic Impurities Start->HPLC Solution Decision Orthogonal Validation Data Synthesis EA->Decision ±0.4% limit qNMR->Decision >98% purity HPLC->Decision Area % Pass Approved for Drug Development Decision->Pass All criteria met Fail Repurification Required Decision->Fail Discrepancy detected

Figure 1: Orthogonal purity validation workflow combining CHNO analysis, qNMR, and HPLC-UV.

Conclusion

While Elemental Analysis remains a foundational tool for confirming the empirical formula of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide and satisfying the ±0.4% journal requirements, it is analytically insufficient as a standalone purity metric. Because it cannot differentiate between structural isomers or detect compensating impurities, it must be paired with orthogonal techniques. qNMR provides the ultimate source of truth for absolute structural quantitation, while HPLC-UV offers the high-resolution separation needed to profile complex chromatographic impurities. Only by synthesizing data from all three methodologies can a researcher confidently advance a compound into biological screening.

References

1.[1] An International Study Evaluating Elemental Analysis | ACS Central Science. acs.org. Available at: 2.[3] Quantitative NMR Spectroscopy - Acanthus Research. acanthusresearch.com. Available at: 3.[2] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. resolvemass.ca. Available at: 4.[4] Application of quantitative NMR in pharmaceutical analysis - Ovid. ovid.com. Available at:

Sources

Safety Operating Guide

Proper Disposal Procedures for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Operational Classification[1]

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide (CAS: 763124-72-7 or related analogues) is a pharmaceutical intermediate containing a triazole ring fused with an acetanilide structure.[1] While specific GHS data for this exact derivative may be limited in public repositories, Structure-Activity Relationship (SAR) protocols mandate treating it with the safety profile of its constituent moieties: 1,2,4-Triazole (Reproductive Toxin, Irritant) and Acetanilides (Potential Irritant/Sensitizer).[1]

Operational Directive:

  • Waste Class: Hazardous Organic Solid (Non-Halogenated Nitrogen-Containing).

  • Primary Disposal Method: High-Temperature Incineration (with NOx scrubbing).

  • Drain Disposal: STRICTLY PROHIBITED .[1]

  • RCRA Status (USA): Not P- or U-listed by name; however, must be characterized by the generator.[1] Default to Hazardous Waste due to potential toxicity.[1]

Part 2: Hazard Profile & Safety Assessment[2]

Before handling waste, you must understand the chemical behavior to prevent incompatible mixing.[1]

Chemical Hazard Data
ParameterSpecificationOperational Implication
Chemical Class Triazole-Acetamide DerivativeNitrogen-rich; potential for NOx generation during combustion.
Physical State Solid (Crystalline Powder)Dust explosion hazard if finely dispersed; inhalation risk.
Incompatibilities Strong Oxidizing Agents, Strong AcidsDo not consolidate with nitric acid or perchlorates.[1]
Toxicology (SAR) Potential Reprotoxin (Cat 2), Acute Tox (Oral)Zero-skin-contact policy. Double-gloving recommended.[1]
Combustion Byproducts CO, CO₂, Nitrogen Oxides (NOx)Incinerator must have secondary combustion chamber.[1]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 particulate respirator (for solid weighing/spill cleanup).

  • Dermal: Nitrile gloves (Minimum thickness 0.11 mm, breakthrough >480 min).[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1).

  • Body: Lab coat (buttoned) + long pants + closed-toe shoes.

Part 3: Step-by-Step Disposal Protocol

Waste Segregation Strategy

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of disposal vendor rejection.[1]

Do NOT mix with:

  • Halogenated solvents (Dichloromethane, Chloroform) – Keep separate to reduce incineration costs.[1]

  • Aqueous acidic waste – Risk of hydrolysis or exothermic reaction.[1]

  • Oxidizers – Fire risk.

Packaging & Labeling

Follow this workflow to package the waste for pickup by your EHS/Disposal vendor.

  • Select Container:

    • Solids: Wide-mouth High-Density Polyethylene (HDPE) jar.

    • Solutions (HPLC waste, mother liquor): HDPE or Glass carboy (Amber).[1]

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.[1]

    • Chemical Name: Write out full name: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.

    • Constituents: If in solution, list solvent percentages (e.g., Acetonitrile 50%, Water 49%, Active 1%).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

Visual Workflow: Disposal Decision Tree

Disposal_Workflow Start Waste Generation: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-mouth HDPE Jar SolidWaste->SolidContainer LiquidContainer Container: Solvent Carboy (HDPE/Glass) LiquidWaste->LiquidContainer Labeling Labeling: Full Chemical Name + 'Toxic' SolidContainer->Labeling Segregation Segregation Check: Is it mixed with Halogens? LiquidContainer->Segregation NonHal Non-Halogenated Organic Stream (Preferred) Segregation->NonHal No (e.g., MeOH, DMSO) Hal Halogenated Organic Stream (Higher Cost) Segregation->Hal Yes (e.g., DCM) NonHal->Labeling Hal->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision logic for segregating and packaging triazole-acetamide waste streams.

Part 4: Spill Response Procedures

In the event of an accidental release, immediate containment is critical to prevent environmental contamination.[1]

Minor Spill (< 50g / < 100mL)
  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and N95 mask.[1]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1] DO NOT dry sweep.

    • Liquid: Dike with absorbent pads or vermiculite.[1]

  • Clean: Wipe area with soap and water.[1][2] Treat cleanup materials as hazardous waste.[1]

Major Spill (> 50g / > 100mL)
  • Evacuate: Clear the lab area immediately.

  • Isolate: Close doors and post "Do Not Enter" signage.

  • Contact: Call EHS / Emergency Response Team.[1]

  • Ventilation: If safe, ensure fume hoods are running to exhaust potential dust/vapors.[1]

Part 5: Regulatory Compliance (US & EU)

United States (EPA RCRA)
  • Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous.[1]

  • Classification: While not explicitly P- or U-listed, this compound should be managed as Hazardous Waste based on toxicity characteristics (if tested) or generator knowledge of the parent triazole toxicity.[1]

  • Manifesting: Must be manifested as "Waste Toxic Solids, Organic, N.O.S. (N-phenyl-2-(1,2,4-triazol-1-yl)acetamide)".[1][3][4][5]

European Union (EWC Codes)[1]
  • Waste Code: Assign 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Disposal Route: Incineration at an authorized facility (Directive 2008/98/EC).

References

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole (CAS 288-88-0) - Registration Dossier.[1] Retrieved from [Link][1]

  • PubChem. Compound Summary: N-phenyl-2-(1,2,4-triazol-1-yl)acetamide.[1] National Library of Medicine.[1] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety, operational, and logistical protocols for handling N-phenyl-2-(1,2,4-triazol-1-yl)acetamide .

Advisory Note: As a specific Safety Data Sheet (SDS) for this exact structural isomer is often unavailable in public commercial databases, this guide applies the Precautionary Principle . It derives safety protocols from the Structure-Activity Relationship (SAR) of its parent pharmacophores: 1,2,4-Triazole (Reproductive Toxin) and Acetanilide (Irritant/Carcinogen).

Executive Safety Summary

  • Compound Class: Triazole-substituted acetanilide.

  • Primary Hazard Assumption: Reproductive Toxin & Acute Irritant. Treat as a potent pharmaceutical intermediate.

  • Critical Control: Do not handle on an open bench. All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Hood.

  • Immediate Action: If exposed, wash immediately with soap and water.[1] If inhaled, move to fresh air.[1][2][3][4][5][6][7]

Risk Assessment & Hazard Identification (SAR Analysis)

Since this specific compound lacks a global GHS harmonization, we assess risk based on its functional groups.

Functional GroupAssociated HazardGHS Classification (Inferred)
1,2,4-Triazole Ring Teratogenicity (harm to unborn child), Eye Irritation.[7]Repr. 2 (H361) , Eye Irrit. 2 (H319)
Acetanilide Core Skin absorption, methemoglobinemia (blood disorder), liver toxicity.Acute Tox. 4 (H302) , Skin Irrit. 2 (H315)
Alpha-Substitution Increased reactivity/alkylation potential compared to plain acetanilides.Skin Sens. 1 (H317)

Signal Word: WARNING (Default to Danger if potency is unknown).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Use the following Enhanced PPE Protocol .

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Amides can permeate thin latex. Double gloving provides a breakthrough time buffer >480 mins.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses do not seal against airborne dust or splashes, which is critical for triazoles (eye irritants).
Respiratory N95/P100 Mask (if outside hood) or PAPR (for >10g scale).Fine crystalline powders aerosolize easily. Triazoles are respiratory tract irritants.[1][4]
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.Prevents dust accumulation on fabric clothing, reducing secondary exposure outside the lab.
Footwear Closed-toe, chemically resistant shoes + Shoe Covers (optional but recommended).Prevents tracking of toxic dust into common areas.[8]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Engineering Control: Verify Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance must be outside, use a tare-weigh method : Tare the vial inside the hood, add compound, cap tightly, and weigh the closed vial outside.

Phase 2: Solubilization & Reaction
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol . It is sparingly soluble in water.

  • Dissolution: Add solvent slowly to the solid to prevent "puffing" of dust.

  • Reaction Monitoring:

    • Use LC-MS for reaction monitoring to avoid isolating intermediate solids.

    • Quench all reaction mixtures before removal from the hood.

Phase 3: Cleanup & Decontamination
  • Surface Wipe: Wipe all surfaces with a 10% detergent solution followed by Ethanol.

  • Glove Removal: Use the "beak method" (peel inside out) to prevent skin contact with the outer glove surface.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds immediately after doffing gloves.

Emergency Response & Waste Disposal

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][3][4][9] Lift eyelids to ensure flushing of the triazole residue.

  • Skin Contact: Drench with water.[2][3][4][6][7][9][10] Remove contaminated clothing.[1][2][3][6][8][9][10][11] Do NOT use solvents (ethanol/acetone) to clean skin, as this enhances absorption.

Waste Disposal Decision Tree
  • Solid Waste: Dispose of in Hazardous Solid Waste (Toxic) container. Label clearly with "Contains Triazole Derivative."

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/DMSO.

  • Aqueous Waste: Do NOT pour down the drain. Collect in "Aqueous Toxic" stream due to aquatic toxicity of triazoles.

Visualizations

Diagram 1: Safe Handling Workflow

This workflow outlines the critical control points (CCPs) to prevent exposure.

SafeHandling cluster_containment Primary Containment Zone (Fume Hood) Storage Cold Storage (4°C, Desiccated) Hood Fume Hood (Check Airflow) Storage->Hood Transport in Secondary Container Weighing Weighing (Closed Transfer) Hood->Weighing PPE: Double Gloves Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Avoid Dust Reaction Reaction/Assay Solubilization->Reaction Liquid Handling Waste Waste Stream (Toxic/Organic) Reaction->Waste Disposal

Caption: Operational workflow emphasizing containment during the high-risk solid handling phase.

Diagram 2: Waste Disposal Logic

Correct classification prevents environmental contamination and regulatory fines.

WasteDisposal Start Waste Material State Physical State? Start->State Solid Solid/Powder State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Hazardous (Tag: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo Aqueous Aqueous Buffer SolventCheck->Aqueous >90% Water

Caption: Decision tree for segregation of chemical waste streams.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (CAS 288-88-0). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acetanilide (CAS 103-84-4). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 1,2,4-Triazole.[12] Retrieved from .

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.